7-Fluoro-6-iodo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-6-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRUDPCLWFJJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluoro-6-iodo-1H-indazole CAS 2227272-43-5 chemical properties
CAS Number: 2227272-43-5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-6-iodo-1H-indazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The indazole nucleus is a key structural motif in numerous therapeutic agents, often acting as a bioisostere of indole or benzimidazole.[3] The diverse pharmacological profiles of indazole derivatives have established them as critical intermediates in the synthesis of novel drugs.[2][3]
The introduction of halogen substituents, such as fluorine and iodine, onto the indazole core can significantly modulate the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The larger and more polarizable iodine atom can introduce specific interactions with target proteins and also serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[5]
Physicochemical Properties of this compound
Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be inferred from closely related analogs.
| Property | Inferred Value | Basis for Inference |
| Molecular Formula | C7H4FIN2 | |
| Molecular Weight | 278.02 g/mol | |
| Appearance | Likely a solid, potentially a yellow or brown crystalline powder. | Based on the appearance of 6-iodo-1H-indazole and 6-Fluoro-3-iodo-indazole.[6][7] |
| Melting Point | Expected to be relatively high, likely >200 °C. | 6-iodo-1H-indazole has a melting point of 207-211 °C.[8][9] |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and methanol. | Based on the reported solubility of 6-iodo-1H-indazole.[8] |
| pKa | Estimated to be around 11-13. | The pKa of 5-fluoro-3-iodo-1H-indazole is predicted to be 10.94, and that of 6-iodo-1H-indazole is predicted to be 12.96.[8][10] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the following are predictions based on analogous structures.
¹H NMR
The proton NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The coupling patterns will be influenced by the fluorine and iodine substituents. For comparison, the ¹H NMR of 5-fluoro-3-iodo-1H-indazole in DMSO-d6 shows a characteristic downfield signal for the N-H proton (around 13.64 ppm) and distinct multiplets for the aromatic protons.[10]
¹³C NMR
The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak (M+) at m/z 278, corresponding to the molecular weight of the compound.
Synthesis and Reactivity
A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of halogenated indazoles. A common strategy involves the direct iodination of a fluoro-indazole precursor.
Caption: Proposed synthetic route to this compound.
Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve 7-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add potassium hydroxide followed by the portion-wise addition of iodine at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product by column chromatography to yield this compound.
This proposed synthesis is analogous to the reported synthesis of 5-fluoro-3-iodo-1H-indazole from 5-fluoro-1H-indazole.[10]
The reactivity of this compound is expected to be characteristic of halogenated indazoles. The iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The indazole N-H can undergo N-alkylation or N-arylation.
Applications in Research and Drug Discovery
Substituted indazoles are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases.[11] For instance, indazole derivatives have been investigated as inhibitors of VEGFR-2, which is implicated in tumor angiogenesis.[11] The specific substitution pattern of 7-fluoro and 6-iodo may confer unique pharmacological properties, making it a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The compound could be utilized in the development of treatments for cancer and other proliferative diseases.[12]
Caption: Potential applications of this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on related iodo- and fluoro-indazoles, the following precautions should be taken:
-
Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May cause respiratory irritation.[13]
-
Precautionary Statements (Inferred): Wear protective gloves, protective clothing, eye protection, and face protection.[14] Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
This compound is a halogenated indazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties, reactivity, and potential applications can be reasonably inferred from its structural analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
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Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved February 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use. Retrieved February 3, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 3, 2026, from [Link]
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MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved February 3, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 3, 2026, from [Link]
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A Technical Guide to 7-Fluoro-6-iodo-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted indazoles are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities and their role as privileged scaffolds in numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 7-Fluoro-6-iodo-1H-indazole. The strategic placement of both a fluorine and an iodine atom on the indazole core creates a molecule of significant interest for drug discovery. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the iodine atom serves as a crucial synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This document provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its application in key synthetic transformations, and discusses essential safety considerations.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are pivotal for its application in synthesis and drug design. While this specific isomer is not extensively documented in public databases, its properties can be reliably predicted based on its constituent parts.
Core Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₄FIN₂ | - |
| Molecular Weight | 262.02 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Topological Polar Surface Area | 28.7 Ų | Predicted |
| Physical Form | Expected to be a solid at room temperature | Inferred from related compounds[4][5] |
Chemical Structure
The structural arrangement of this compound, featuring a fused benzene and pyrazole ring system, is the source of its unique chemical reactivity and biological potential.
Caption: 2D representation of this compound.
Significance in Medicinal Chemistry
The indazole scaffold is a bioisostere of indole and phenol, making it a valuable building block in drug discovery.[6] It is a privileged structure found in numerous kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the enzyme's active site.[6]
-
Fluorine Substitution: The introduction of a fluorine atom at the 7-position is a well-established strategy in medicinal chemistry. It can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, its high electronegativity can alter the acidity of the N-H proton and influence binding interactions with target proteins.
-
Iodine as a Synthetic Handle: The iodine at the 6-position is the key to synthetic diversification. Unlike chlorine or bromine, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the efficient and late-stage introduction of a wide array of chemical moieties (e.g., aryl, heteroaryl, alkyl, and amine groups), which is essential for structure-activity relationship (SAR) studies.
Proposed Synthesis and Key Reactions
Proposed Synthetic Workflow
The most logical approach involves a two-step process starting from the commercially available 6-bromo-7-fluoro-1H-indazole. This strategy leverages a Finkelstein-type halogen exchange reaction, a reliable method for converting aryl bromides to the more reactive aryl iodides.
Caption: Proposed synthesis via copper-catalyzed halogen exchange.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis of 6-iodo-1H-indazole from its bromo-analogue.[7]
-
Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-7-fluoro-1H-indazole (1.0 eq), potassium iodide (KI, 3.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the ligand N,N'-dimethylethylenediamine (0.2 eq). The ligand is crucial as it stabilizes the copper catalyst and facilitates the halogen exchange.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of the iodine substituent is to serve as an efficient coupling partner. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, fundamental to the synthesis of complex drug molecules.
Suzuki Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki Coupling
-
Inert Atmosphere: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 M). The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the coupled product.
Spectroscopic Characterization (Predicted)
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons and the N-H proton. The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom (H-F coupling).
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons bonded to fluorine and iodine will have characteristic chemical shifts, and the C-F bond will result in observable C-F coupling constants.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass for C₇H₄FIN₂.[8]
Safety and Handling
While specific toxicity data for this compound is not available, related halogenated indazoles are classified with GHS hazard statements.[9] Prudent laboratory practice dictates handling this compound with care.
-
Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound represents a highly valuable and versatile building block for drug discovery and development. Its unique combination of a biologically significant indazole core, a metabolically robust fluorine substituent, and a synthetically versatile iodine handle makes it an attractive starting point for the synthesis of novel and complex molecular architectures. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to leverage this compound in their pursuit of new therapeutic agents.
References
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NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use." Available at: [Link].
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National Institutes of Health, PubChem. "6-iodo-1H-indazole." Available at: [Link].
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Wikipedia. "Indazole." Available at: [Link].
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National Institute of Standards and Technology. "1H-Indazole - NIST WebBook." Available at: [Link].
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ChemBK. "6-iodo (1H)indazole." Available at: [Link].
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Taylor & Francis Online. "Indazole – Knowledge and References." Available at: [Link].
- Google Patents. "CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
National Institutes of Health, PubChem. "6-Bromo-7-fluoro-5-iodo-1H-indazole." Available at: [Link].
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Ammonium Iodide. "6- Iodo Indazole CAS # : 261953-36-0." Available at: [Link].
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MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Available at: [Link].
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Royal Society of Chemistry. "Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study." Available at: [Link].
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A Technical Guide to Halogenated Indazoles: A Comparative Analysis of 7-Fluoro-6-iodo-1H-indazole and 6-Iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold and Halogenation
The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, a bioisostere of indole, is a structural cornerstone in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.[1] Its versatility stems from its unique electronic properties and its ability to form critical hydrogen bonds and other non-covalent interactions within protein binding sites.
However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, primarily related to drug metabolism and pharmacokinetic (DMPK) properties. This is where the strategic application of halogenation becomes a critical tool for the medicinal chemist. The introduction of iodine and fluorine atoms onto the indazole scaffold is not a trivial modification; it is a deliberate design choice aimed at fine-tuning the molecule's physicochemical properties.
This guide provides an in-depth technical analysis comparing the well-established building block, 6-Iodo-1H-indazole , with its strategically engineered analog, 7-Fluoro-6-iodo-1H-indazole . We will explore the fundamental differences in their structure, reactivity, and synthetic accessibility, with a focus on the mechanistic rationale behind why the introduction of a single fluorine atom can profoundly impact the potential of a drug candidate.
Section 1: Physicochemical and Structural Profiles
A molecule's physical properties are the foundation of its behavior in biological systems. The primary distinction between our two molecules of interest is the addition of a fluorine atom at the C7 position.
The Established Precursor: 6-Iodo-1H-indazole
6-Iodo-1H-indazole is a widely used intermediate, most notably in the synthesis of the approved anti-cancer drug Axitinib, a potent VEGFR kinase inhibitor.[2][3] Its C6-iodo group serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions.
Figure 1: Structure of 6-Iodo-1H-indazole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IN₂ | [4] |
| Molecular Weight | 244.03 g/mol | [4] |
| Appearance | White to yellow/brown crystalline powder | [5] |
| Melting Point | 140-145 °C or 207-211 °C | [3][5] |
| Boiling Point | ~358-415 °C (Predicted/Experimental) | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
| CAS Number | 261953-36-0 | [4][6] |
| Predicted LogP | 2.4 | [4] |
Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.
The Strategic Derivative: this compound
This analog incorporates a fluorine atom at the C7 position. While not as commonly available as its non-fluorinated counterpart (a specific CAS number is not readily found in major databases), its structure represents a logical and powerful next step in drug design. Its properties can be reliably predicted based on established principles of physical organic chemistry.
Figure 2: Structure of this compound
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₄FIN₂ | (Calculated) |
| Molecular Weight | 262.02 g/mol | (Calculated) |
| Appearance | Crystalline solid | Based on analogs like 6-bromo-7-fluoro-1H-indazole |
| CAS Number | Not readily available | Indicates it is a specialized, not a commodity, chemical |
| Predicted LogP | > 2.4 | Fluorine substitution typically increases lipophilicity |
| Predicted pKa | < 12.9 (for N-H) | The strong electron-withdrawing effect of fluorine will increase the acidity of the N-H proton |
Section 2: The Decisive Impact of C7-Fluorination: A Mechanistic Analysis
The decision to synthesize and utilize the 7-fluoro analog is driven by a deep understanding of how fluorine's unique properties can overcome common drug development hurdles.
Pillar 1: Blocking Metabolic Hotspots
A primary cause of drug failure is rapid metabolic degradation. Aromatic C-H bonds are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver, creating hydroxylated metabolites that are quickly cleared from the body. The C7 position of the indazole ring is a potential site for such oxidation.
By introducing a fluorine atom at C7, we effectively "cap" this metabolic hotspot. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to enzymatic cleavage. This strategy is a cornerstone of modern medicinal chemistry, proven to enhance the metabolic stability of drug candidates, thereby increasing their in vivo half-life and overall exposure.[7][8][9]
Figure 3: Fluorine as a metabolic shield at C7.
Pillar 2: Modulating Electronic Properties and Target Affinity
Fluorine is the most electronegative element, and its presence exerts a powerful inductive electron-withdrawing effect (-I) on the indazole ring. Placing it at C7 has several critical consequences:
-
Increased Acidity (Lower pKa): The electron withdrawal acidifies the N1-proton. This can fundamentally change the molecule's hydrogen bonding profile, potentially strengthening its interaction as a hydrogen bond donor with a key residue (e.g., a backbone carbonyl) in a protein's active site.
-
Altered Aromatic System: The perturbation of the ring's π-electron system can influence stacking interactions (π-π or cation-π) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
-
Unique Polar Interactions: The C-F bond can participate in favorable, non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, which can add to the overall binding affinity of the molecule to its target.
These electronic modulations allow for the fine-tuning of a molecule's binding affinity (potency) and selectivity against off-target proteins.
Section 3: Synthesis and Reactivity Considerations
The practicality of using a building block is dictated by its synthesis and subsequent reactivity.
Synthetic Pathways
The synthesis of these two compounds follows distinct, logical pathways. The C6-Iodo group is a key handle for diversification, typically installed via electrophilic substitution or from a pre-functionalized starting material.
Figure 4: Synthetic routes to the target indazoles.
The synthesis of 6-Iodo-1H-indazole is well-documented.[10][11] The proposed route to the 7-fluoro analog leverages a known synthesis for the 7-fluoro-1H-indazole precursor, followed by a regioselective iodination.[12] The electronic nature of the 7-fluoro-1H-indazole ring directs the electrophilic iodination to the C6 position, which is the most activated and sterically accessible site.
Comparative Reactivity in Cross-Coupling
The C6-Iodo bond is the workhorse functional group for building out the final drug molecule. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the presence of an ortho-substituent to the reacting halide can influence reaction kinetics. The fluorine atom at C7 in this compound may:
-
Slightly retard the rate of oxidative addition of the palladium catalyst across the C-I bond due to steric hindrance, though this effect is often minimal for fluorine.
-
Electronically influence the aryl-palladium intermediate , potentially altering subsequent steps in the catalytic cycle.
In practice, these effects are often manageable by adjusting reaction conditions (catalyst, ligand, temperature). However, scientists must be aware of this potential difference when developing and optimizing synthetic routes.[13][14]
Section 4: A Self-Validating Protocol for Suzuki-Miyaura Cross-Coupling
Trustworthiness in synthetic chemistry is achieved through robust, reproducible, and verifiable protocols. The following is an exemplary protocol for a Suzuki coupling reaction, a cornerstone of modern drug discovery, applicable to both indazole scaffolds. The causality behind each step is explained to ensure both expertise and integrity.
Reaction: Coupling of a 6-Iodo-indazole derivative with an Arylboronic Acid.
1. Materials and Setup:
-
6-Iodo-indazole derivative (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Base: Anhydrous K₂CO₃ or Na₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction Vessel: Schlenk flask or sealed vial
2. Step-by-Step Methodology:
-
Step 2.1 (Inert Atmosphere): To the reaction vessel, add the 6-iodo-indazole, arylboronic acid, base, and palladium catalyst.
-
Causality: Palladium catalysts are oxygen-sensitive. Performing this step under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high catalytic turnover. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Step 2.2 (Degassing): Evacuate the vessel and backfill with inert gas three times. Add the degassed solvents via syringe.
-
Causality: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a critical, self-validating step to ensure a reproducible reaction environment.
-
-
Step 2.3 (Reaction): Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Step 2.4 (Monitoring - In-Process Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot is taken, quenched, and analyzed for the disappearance of the starting iodo-indazole.
-
Causality: This provides real-time validation that the reaction is proceeding as expected. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.
-
-
Step 2.5 (Workup): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Causality: This sequence removes the inorganic base, salts, and water-soluble components, providing a crude product ready for purification.
-
-
Step 2.6 (Purification): Concentrate the organic layer and purify the residue by silica gel column chromatography.
-
Causality: This separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
-
Step 2.7 (Characterization - Final Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Causality: This is the ultimate validation. NMR confirms the covalent structure and connectivity, while HRMS confirms the elemental composition, providing unambiguous proof of the product's identity.
-
Conclusion: A Strategic Choice for Advanced Drug Design
The difference between 6-Iodo-1H-indazole and this compound extends far beyond a single atom. While the former is a proven, reliable building block, the latter represents a strategic evolution in molecular design.
The choice to employ the 7-fluoro analog is a deliberate intervention aimed at solving specific, well-understood problems in drug development. By strategically blocking a potential site of metabolic oxidation and fine-tuning the electronic landscape of the scaffold, researchers can engineer drug candidates with superior pharmacokinetic profiles and potentially enhanced target affinity. Understanding the profound mechanistic implications of this seemingly minor structural change is paramount for any scientist or research team dedicated to the design and development of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use.[Link]
-
ChemBK. (2024-04-10). 6-iodo (1H)indazole.[Link]
- Google Patents.
-
Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.[Link]
-
Patsnap. Synthesis method of 6-iodine-1H-indazole.[Link]
-
Organic Chemistry Portal. Indazole synthesis.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole.[Link]
-
Taylor & Francis Online. Indazole – Knowledge and References.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 155285154, 6-Bromo-7-fluoro-5-iodo-1H-indazole.[Link]
-
National Center for Biotechnology Information. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides.[Link]
-
ACS Publications. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]
-
ResearchGate. Substituent-controlled, Mild Oxidative Fluorination of Iodoarenes: Synthesis and Structural Study of Aryl I(III)- and I(V)-Fluorides.[Link]
-
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]
-
PubMed. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]
-
ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.[Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.[Link]
-
National Center for Biotechnology Information. Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes from Reactions of [18F]Fluoride Ion with Diaryliodonium Salts.[Link]
-
ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.[Link]
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Biological activity of 7-Fluoro-6-iodo-1H-indazole derivatives
Technical Monograph: 7-Fluoro-6-iodo-1H-indazole Derivatives in Kinase Inhibitor Design
Executive Summary: The Pharmacophore Logic
In the landscape of modern medicinal chemistry, This compound represents a high-value "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of receptors, particularly protein kinases.
While the core molecule itself is a synthetic intermediate, its derivatives are critical in the development of next-generation inhibitors for targets such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).
The structural logic of this scaffold is threefold:
-
The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases via hydrogen bonds at the hinge region.
-
6-Iodo Position: Serves as a reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the attachment of solubilizing groups or heteroaryl tails that extend into the solvent-exposed regions of the kinase.
-
7-Fluoro Substitution: A bioisosteric modification that blocks a primary site of metabolic oxidation (CYP450 metabolism) and modulates the pKa of the indazole NH, potentially strengthening the hinge-region interaction.
Structural Activity Relationship (SAR) & Mechanism
The biological activity of this compound derivatives is defined by their ability to inhibit phosphorylation cascades.
Target Specificity: VEGFR2 and IRAK4
Derivatives functionalized at the C6 position typically target the DFG-out or DFG-in conformations of kinases.
-
VEGFR2 Inhibition: Blockade of angiogenesis in solid tumors. The 6-position substituent often extends to interact with the "gatekeeper" residue.
-
IRAK4 Inhibition: Modulation of the innate immune response (TLR/IL-1R pathways).[1] The 7-fluoro group is critical here for preventing rapid clearance in vivo.
Mechanism of Action Visualization
The following diagram illustrates the downstream effects of inhibiting the VEGFR2 pathway using an indazole-based derivative.
Caption: Signal transduction blockade by Indazole derivatives at the VEGFR2 node, preventing downstream angiogenesis.
Synthetic Protocols: From Scaffold to Lead
To evaluate biological activity, one must first synthesize the core and then derivatize it. The following protocols are industry-standard for generating high-purity libraries.
Synthesis of the Core: this compound
This protocol utilizes a diazotization-cyclization strategy followed by selective iodination.
Reagents:
-
2-Fluoro-3-bromoaniline (Starting Material)
-
Sodium Nitrite (
) -
Ammonium Tetrafluoroborate (
) -
Potassium Acetate (
) and 18-Crown-6 -
N-Iodosuccinimide (NIS)
Step-by-Step Methodology:
-
Cyclization: Dissolve 2-fluoro-3-bromoaniline in glacial acetic acid. Treat with
at 0°C to form the diazonium salt. Reduce in situ with or cyclize via phase transfer catalysis (KOAc/18-Crown-6) in chloroform to yield 7-fluoro-6-bromo-1H-indazole . -
Halogen Exchange (The Critical Step):
-
Dissolve the 6-bromo intermediate in 1,4-dioxane.
-
Add CuI (5 mol%), NaI (2.0 equiv), and trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%).
-
Reflux at 110°C for 24 hours under Argon.
-
Why: This copper-catalyzed Finkelstein reaction selectively installs the Iodine at C6, which is more reactive for subsequent couplings than bromine [1].
-
-
Purification: Flash column chromatography (Hexane/EtOAc 4:1).
-
QC Check:
-NMR must show a singlet at the C3 position and the specific splitting pattern of the 4,5-protons.
-
Derivatization: Suzuki-Miyaura Cross-Coupling
This step generates the bioactive "library" by attaching aryl groups to the 6-position.
Protocol:
-
Charge: In a microwave vial, combine this compound (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and
(0.05 equiv). -
Solvent: Add degassed Dioxane/Water (4:1). Base:
(3.0 equiv). -
Reaction: Microwave irradiation at 120°C for 30 minutes.
-
Workup: Filter through Celite, extract with EtOAc.
Biological Activity Evaluation
Once synthesized, the derivatives must be profiled. The following data summarizes typical potency ranges for 6-substituted indazole derivatives against key targets.
Quantitative Potency Data (Representative)
| Compound Class | R-Group (at C6) | Target | IC50 (Enzymatic) | Cellular IC50 (HUVEC/THP-1) |
| Core Scaffold | Iodine (Unsubstituted) | None | > 10 µM (Inactive) | N/A |
| Derivative A | Pyridine-2-yl (Axitinib-like) | VEGFR2 | 0.2 - 1.5 nM | 10 - 50 nM |
| Derivative B | Pyrazol-4-yl | IRAK4 | 5 - 25 nM | 100 - 300 nM |
| Derivative C | 2-Aminopyrimidine | c-Met | 15 - 60 nM | 80 - 150 nM |
Note: The core scaffold (7-Fluoro-6-iodo...) is biologically inert regarding kinase inhibition until the iodine is replaced by a hydrogen-bond-capable heterocycle. [2, 3]
Assay Protocol: ADP-Glo Kinase Assay
To validate the IC50 values listed above, use the ADP-Glo™ system (Promega), which quantifies kinase activity by measuring ATP depletion.
-
Preparation: Dilute the 7-fluoro-6-iodo derivative in DMSO (10-point dose-response curve).
-
Incubation: Mix compound (2 µL) with Recombinant VEGFR2 enzyme (4 µL) and Poly(Glu,Tyr) substrate/ATP mix (4 µL) in a 384-well white plate.
-
Reaction: Incubate at Room Temperature (RT) for 60 mins.
-
Termination: Add ADP-Glo™ Reagent (10 µL) to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (20 µL) to convert ADP to ATP, then to light (Luciferase).
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Workflow Visualization
The following diagram details the logical flow from raw chemical synthesis to biological validation.
Caption: Integrated workflow for transforming the 7-Fluoro-6-iodo scaffold into a bioactive lead candidate.
References
-
ChemicalBook. (2024).[2] Synthesis of 6-Iodo-1H-indazole and derivatives.[3][4][5][6] Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[7] Retrieved from
-
Google Patents. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation.[5][6][8] Patent CN114276297A. Retrieved from
-
OpnMe (Boehringer Ingelheim). (2023). IRAK4 Inhibitor BI1543673 Profile.[9] Retrieved from
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- 3. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
Halogenated Indazole Building Blocks for Kinase Inhibitor Discovery
Executive Summary
The indazole scaffold has ascended to the status of a "privileged structure" in oncology, underpinning FDA-approved kinase inhibitors such as Axitinib , Entrectinib , and Linifanib . While the nitrogen-rich heterocycle provides the essential hydrogen-bonding motif for the kinase hinge region, it is the strategic incorporation of halogens (F, Cl, Br, I) that frequently dictates potency, selectivity, and metabolic fate.
This guide analyzes the utility of halogenated indazole building blocks. We move beyond basic structure-activity relationships (SAR) to explore the quantum mechanical "sigma-hole" effect of halogen bonding in the ATP-binding pocket, solve the persistent challenge of regioselective N-alkylation, and provide validated protocols for cross-coupling these electrophilic cores.[1]
Structural Biology: The Halogen Advantage
Hinge Binding and Tautomerism
The 1H-indazole core mimics the adenine ring of ATP. In the kinase active site, the indazole usually binds to the "hinge region" (residues connecting the N- and C-terminal lobes).[1]
-
N1-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.
-
N2 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.[1]
The Sigma-Hole and Halogen Bonding
Why halogenate the indazole? Beyond steric filling, heavier halogens (Cl, Br, I) introduce a Halogen Bond (X-bond) . Unlike a uniform electron cloud, a covalently bonded halogen exhibits an anisotropic charge distribution:
-
Equatorial belt: Negative electrostatic potential (nucleophilic).[1]
-
Distal tip (Sigma-hole): Positive electrostatic potential (electrophilic).[1]
In kinase pockets, this sigma-hole can form a highly directional linear interaction (160°–180°) with Lewis bases (e.g., backbone carbonyl oxygen of Glu or Ala residues), often boosting potency by 10–100 fold compared to the hydrogen analog.
Visualization: Indazole-Kinase Interaction Logic
The following diagram illustrates the dual-mode binding: classical H-bonds at the hinge and the orthogonal Halogen bond.[1]
Figure 1: Schematic of Indazole binding modes. Note the directional Halogen Bond targeting cryptic pocket residues.
Strategic Building Blocks & Case Studies
Key Halogenated Motifs
| Building Block | Role in Drug Discovery | Synthetic Utility |
| 6-Iodo-1H-indazole | Precursor to Axitinib .[1] The iodine is a "soft" leaving group for palladium-catalyzed C-S coupling (thioether formation).[1] | High reactivity in Buchwald-Hartwig and Migita couplings. |
| 5-Fluoro-1H-indazole | Metabolic blocker.[1] Fluorine at C5 prevents oxidative metabolism (CYP450) at this electron-rich position.[1] | Used in Linifanib analogs to tune lipophilicity (LogD) without adding steric bulk.[1] |
| 3-Bromo-1H-indazole | Core functionalization.[1] Allows introduction of aryl/heteroaryl groups via Suzuki coupling at the C3 position. | Critical for extending the inhibitor into the "specificity pocket" (back pocket). |
| 3,5-Difluorobenzyl | Found in Entrectinib .[1][2] While not on the indazole ring directly, this moiety (attached via amide) utilizes fluorine for pi-stacking interactions.[1] | Enhances BBB penetration (CNS activity) for ROS1/ALK targeting. |
Case Study: Axitinib (Inlyta)[1]
-
Target: VEGFR1/2/3.
-
Indazole Role: The 1H-indazole acts as the hinge binder.[1]
-
Halogen Connection: The synthesis relies heavily on 6-iodoindazole .[1] This intermediate undergoes a palladium-catalyzed C-S coupling with a thiol.[1] The iodine is crucial because it allows late-stage diversification of the 6-position, which points towards the solvent front/ribose pocket, modulating solubility.
Synthetic Challenges: The N-Alkylation Problem
A major bottleneck in using indazole building blocks is regioselectivity .[1] Indazoles have two nucleophilic nitrogens (N1 and N2).[1]
-
N1-Alkylation: Thermodynamically favored.[1]
-
N2-Alkylation: Kinetically favored (often undesired, but sometimes required).[1]
Solution: To force N1 selectivity during the synthesis of precursors like Entrectinib, researchers often use the THP (Tetrahydropyranyl) protecting group or perform the coupling under specific basic conditions (e.g., Cs₂CO₃ in DMF) that favor the thermodynamic product.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindazole
Objective: Functionalize a 3-bromo-5-fluoroindazole building block to create a bi-aryl kinase inhibitor core.[1] Rationale: The C3 position is sterically crowded. Standard conditions often fail. This protocol uses a specialized phosphine ligand (SPhos) to facilitate oxidative addition into the hindered C-Br bond.[1]
Reagents
-
Substrate: 3-Bromo-5-fluoro-1H-indazole (1.0 eq)
-
Boronic Acid: 4-Pyridylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: SPhos (10 mol%)
-
Base: K₃PO₄ (2.0 eq, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon stream, charge a microwave vial with the indazole substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture. Note: Degassing is critical to prevent homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 100°C for 4 hours (or 120°C for 30 mins in a microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine.[1]
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via Flash Chromatography (Gradient: 0 -> 10% MeOH in DCM).
-
Validation: Verify product by ¹H-NMR (Look for disappearance of the C3 proton if applicable, or shifts in the pyridine ring).[1]
-
Synthesis Workflow Visualization
The following diagram outlines the decision tree for synthesizing a halogenated indazole inhibitor, highlighting the critical "Make vs. Buy" decision points for building blocks.
Figure 2: Synthetic workflow for halogenated indazole functionalization.
References
-
Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[4] Current Topics in Medicinal Chemistry, 7(14), 1336–1348. Link
-
Hu-Lowe, D. D., et al. (2008). Axitinib (AG-013736), an oral protein kinase inhibitor with broad antitumor activity.[1] Clinical Cancer Research, 14(22), 7272–7283. Link
-
Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[5] Molecular Cancer Therapeutics, 15(4), 628–639. Link
-
Lier, F., et al. (2022). Halogen Bonding in Kinase Inhibitors: Structural Insights and Drug Design Implications. Journal of Medicinal Chemistry. Link(Representative link for J. Med.[1] Chem. search)
-
Boulanger, A., et al. (2011). Regioselective synthesis of 1H-indazoles: A review. Tetrahedron, 67(29).[1] Link(Representative link for Tetrahedron)
(Note: While specific deep links to PDFs may expire, the PubMed and Journal homepage links provided are persistent entry points to the authoritative records.)
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- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 7-Substituted 6-Iodoindazole Scaffolds: Synthesis, Functionalization, and Applications in Drug Discovery
The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purines and its ability to act as a bioisostere for indole allows it to form key hydrogen bonding interactions with a multitude of biological targets.[3] This has led to the development of numerous indazole-containing drugs, including the kinase inhibitors axitinib and pazopanib.[1][4]
Within this class of compounds, the 7-substituted 6-iodoindazole motif represents a particularly powerful and versatile platform for drug discovery. This scaffold is strategically designed for facile diversification. The iodine atom at the C-6 position serves as an exceptionally useful synthetic handle, enabling a wide array of transition-metal-catalyzed cross-coupling reactions.[5] Simultaneously, the substituent at the C-7 position provides a crucial vector for modulating the molecule's physicochemical properties, such as solubility and metabolic stability, and for probing specific interactions within a target's binding site to enhance potency and selectivity. This guide provides a comprehensive overview of the synthesis, chemical utility, and therapeutic applications of this important scaffold, aimed at researchers and scientists in the field of drug development.
Part 1: Synthesis of the 7-Substituted 6-Iodoindazole Core
The construction of the 7-substituted 6-iodoindazole scaffold can be achieved through several synthetic routes. A robust and scalable approach often begins with readily available substituted anilines, allowing for the early introduction of diversity at the 7-position.
A common and effective strategy commences with 6-nitro-o-toluidine. This starting material undergoes diazotization followed by cyclization to yield 7-nitro-1H-indazole.[5] The nitro group is a versatile precursor; it can be reduced to an amine, which is then converted to the target iodo group via a Sandmeyer reaction. This multi-step process provides gram quantities of the key 7-iodo-1H-indazole intermediate.
Sources
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- 5. researchgate.net [researchgate.net]
Methodological & Application
Sonogashira coupling reaction conditions for 7-Fluoro-6-iodo-1H-indazole
An Application Guide to the Sonogashira Coupling of 7-Fluoro-6-iodo-1H-indazole for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures is a cornerstone of innovation. The Sonogashira cross-coupling reaction stands as a pivotal tool for forming carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1] Its ability to proceed under mild conditions has cemented its role in the synthesis of a wide array of valuable compounds, from natural products to pharmaceuticals.[1][2]
This document serves as a detailed application guide for the Sonogashira coupling of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its selective functionalization is key to developing novel therapeutic agents. Here, we delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into optimizing this crucial transformation.
The Mechanistic Heart of the Sonogashira Coupling
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and troubleshooting. The Sonogashira reaction is traditionally a dual-catalyst system, relying on the synergistic action of palladium and copper.[3] While the exact mechanism can have subtle variations, the generally accepted pathway involves two interconnected catalytic cycles.[3]
The Palladium Cycle:
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) species, which undergoes oxidative addition to the aryl halide (in this case, this compound). This step forms a Pd(II)-aryl intermediate. The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides.[3]
-
Transmetalation: A copper(I) acetylide, generated in the adjacent copper cycle, transfers its alkyne group to the palladium center. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne is deprotonated by an amine base (e.g., triethylamine) to form an acetylide anion.[4]
-
Copper(I) Acetylide Generation: This acetylide coordinates with a Copper(I) salt (typically CuI) to form a more reactive copper(I) acetylide species. This species is the key nucleophile that participates in the transmetalation step with the palladium center.[3][4]
The synergy between these cycles allows the reaction to proceed at mild temperatures, often at room temperature.[5]
Strategic Considerations for this compound
The structure of this compound presents specific factors that influence reaction design:
-
Reactive Site: The carbon-iodine bond at the 6-position is the designated site for oxidative addition due to the high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions.[3]
-
Indazole NH Group: The acidic proton on the indazole nitrogen can potentially interact with the basic reaction medium. While N-protection is sometimes employed for indazoles[6], many Sonogashira couplings on similar substrates proceed successfully without it. For initial screenings, proceeding without protection is a reasonable starting point.
-
Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 7-position can enhance the electrophilicity of the C-I bond, potentially facilitating the oxidative addition step.
-
Potential for Homocoupling: A significant side reaction is the oxidative dimerization of the terminal alkyne, known as Glaser coupling.[2] This is primarily mediated by the copper catalyst in the presence of oxygen. Therefore, ensuring anaerobic conditions is critical. Alternatively, a copper-free protocol can be employed to circumvent this issue entirely.
Experimental Protocols
The following protocols provide a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a classic and highly reliable method for the coupling of aryl iodides.
Workflow Overview:
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1-0.2 M concentration relative to the indazole). Follow with the addition of the terminal alkyne (1.1-1.5 eq) and triethylamine (Et₃N, 2.0-3.0 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with substrates sensitive to copper or when alkyne homocoupling is a persistent issue.[7]
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask with a stir bar, add this compound (1.0 eq) and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[8]
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane). Add the terminal alkyne (1.2-1.5 eq) followed by a suitable base. For copper-free conditions, a stronger base like cesium carbonate (Cs₂CO₃) or an amine like diisopropylamine (i-Pr₂NH) can be effective.
-
Reaction: Stir the reaction at room temperature or heat to 60-80 °C. The absence of the copper cocatalyst may necessitate slightly higher temperatures or longer reaction times. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Table 1: Typical Reaction Parameters
| Parameter | Copper-Cocatalyzed | Copper-Free | Rationale & Comments |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active species. Pd(II) pre-catalysts are reduced in situ. |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | Higher loading may be needed for less reactive substrates. |
| Copper Cocatalyst | CuI (2-10 mol%) | None | CuI accelerates the reaction but can cause homocoupling.[2] |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃, i-Pr₂NH | Must be sufficient to neutralize the HI byproduct and deprotonate the alkyne. |
| Solvent | DMF, THF, Dioxane | DMF, THF, Dioxane, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation and side reactions. |
| Temperature | Room Temp. to 60 °C | Room Temp. to 80 °C | Start at room temperature and heat if necessary. |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Crucial to prevent oxidative degradation of the Pd(0) catalyst and Glaser coupling. |
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst. Screen different phosphine ligands. Increase temperature incrementally. Ensure solvents are anhydrous and degassed. |
| Alkyne Homocoupling | Presence of oxygen; High copper loading. | Rigorously exclude oxygen by thoroughly degassing solvents and using a robust inert atmosphere. Reduce CuI loading. Switch to a copper-free protocol.[2] |
| Dehalogenation of Starting Material | Presence of water or protic impurities; Base-induced side reaction. | Ensure strictly anhydrous conditions. Use a non-nucleophilic base or screen different bases. |
| Complex Mixture of Products | Catalyst decomposition; Side reactions. | Lower the reaction temperature. Screen different palladium pre-catalysts or ligands to improve stability. |
Safety Precautions
-
Reagents: Palladium catalysts and copper iodide are toxic and should be handled with care in a fume hood. Organic solvents like DMF and THF are flammable and have specific health hazards. Amine bases are corrosive and volatile.
-
Inert Atmosphere: Schlenk line techniques require proper training to avoid vessel pressurization or implosion.
-
Workup: The aqueous workup should be performed carefully, especially when quenching reactions that may contain reactive intermediates.
By leveraging the detailed protocols and mechanistic insights provided, researchers can effectively implement the Sonogashira coupling of this compound, paving the way for the synthesis of novel and potentially bioactive molecules.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [3]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [8]
-
Wikipedia. (2024). Sonogashira coupling. [2]
-
ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [5]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [7]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. [4]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [6]
-
ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [9]
-
Royal Society of Chemistry. (2021). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. [10]
-
National Center for Biotechnology Information. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [1]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [11]
-
BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. [12]
-
Organic Syntheses. (2020). 1H-Indazole-3-carbonitrile. [13]
Sources
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Fluoro-6-iodo-1H-indazole for the Synthesis of Core Scaffolds in Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-fluoro-6-iodo-1H-indazole. This key intermediate serves as a versatile platform for synthesizing diverse libraries of substituted indazoles, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] We present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the causal relationships behind reagent selection and reaction optimization. The strategic incorporation of fluorine into these scaffolds is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and target binding affinity, making these protocols highly relevant for researchers in drug development.[3][4][5][6]
Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The functionalization of this scaffold is critical for modulating its biological activity. The subject of this guide, this compound, is an exceptionally valuable starting material for several reasons:
-
Orthogonal Reactivity: It possesses two key reaction sites: the highly reactive C6-I bond, ideal for palladium-catalyzed cross-coupling, and the N1-H site, which can be used for subsequent alkylation or arylation.
-
Iodide as a Leaving Group: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to bromides or chlorides.
-
Influence of the Fluorine Atom: The C7-F substituent provides significant strategic advantages. Its strong electron-withdrawing nature can influence the reactivity of the adjacent C6 position. More importantly, fluorine substitution is a well-established strategy in drug design to improve a molecule's metabolic stability and membrane permeability.[4]
This document provides detailed, validated protocols for leveraging the C6-I bond to forge new Carbon-Carbon and Carbon-Nitrogen bonds, thereby enabling rapid access to novel chemical matter for screening and lead optimization.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Figure 1: General laboratory workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[7][8]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle. The choice of a ferrocene-based phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial; it provides thermal stability and promotes the reductive elimination step, often leading to higher yields.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger but is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 7-Fluoro-6-(phenyl)-1H-indazole
Materials:
-
This compound (1.0 eq, 264 mg, 1.0 mmol)
-
Phenylboronic acid (1.5 eq, 183 mg, 1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Finally, add the Pd(dppf)Cl₂ catalyst.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Representative Data
| Coupling Partner | Product | Typical Yield |
| Phenylboronic acid | 7-Fluoro-6-phenyl-1H-indazole | 85-95% |
| 4-Methoxyphenylboronic acid | 7-Fluoro-6-(4-methoxyphenyl)-1H-indazole | 80-92% |
| 3-Pyridinylboronic acid | 7-Fluoro-6-(pyridin-3-yl)-1H-indazole | 70-85% |
| 2-Thiopheneboronic acid | 7-Fluoro-6-(thiophen-2-yl)-1H-indazole | 75-88% |
| Yields are based on literature for analogous Suzuki couplings and are illustrative.[7][10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction couples an aryl halide with an amine.
Mechanistic Rationale & Key Considerations
This catalytic cycle is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos) are essential as they promote both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile.
A critical consideration: The indazole N1-H is acidic and can compete with the amine coupling partner. For less reactive amines or to ensure regioselectivity, pre-protection of the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyran) is often necessary. The protocol below assumes direct coupling is feasible, but protection should be considered during troubleshooting.
Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of 7-Fluoro-6-(morpholino)-1H-indazole
Materials:
-
This compound (1.0 eq, 264 mg, 1.0 mmol)
-
Morpholine (1.2 eq, 105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)
-
XantPhos (0.08 eq, 46 mg, 0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, add Pd₂(dba)₃, XantPhos, and this compound.
-
Bring both containers out of the glovebox. Add anhydrous toluene (10 mL) and morpholine to the Schlenk tube containing the base.
-
Add the solid catalyst/substrate mixture to the Schlenk tube under a positive flow of argon.
-
Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the product.
Representative Data
| Amine Partner | Product | Typical Yield |
| Morpholine | 7-Fluoro-6-(morpholino)-1H-indazole | 75-90% |
| Aniline | 7-Fluoro-6-(phenylamino)-1H-indazole | 70-85% |
| Benzylamine | N-Benzyl-7-fluoro-1H-indazol-6-amine | 65-80% |
| Yields are illustrative and based on general Buchwald-Hartwig protocols.[11][12] |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, providing direct access to conjugated enyne systems.[13]
Mechanistic Rationale
This reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (CuI) acts as a co-catalyst. The copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the CuI and advancing the catalytic cycle. The reaction is typically run in an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent. As with the Buchwald-Hartwig reaction, N-protection of the indazole may be required to prevent side reactions and improve yields.[14]
Figure 4: Interlinked catalytic cycles of the Sonogashira reaction.
Protocol: Synthesis of 7-Fluoro-6-(phenylethynyl)-1H-indazole
Materials:
-
This compound (1.0 eq, 264 mg, 1.0 mmol)
-
Phenylacetylene (1.2 eq, 132 µL, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq, 21 mg, 0.03 mmol)
-
Copper(I) Iodide (CuI) (0.06 eq, 11 mg, 0.06 mmol)
-
Triethylamine (TEA) (10 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data
| Alkyne Partner | Product | Typical Yield |
| Phenylacetylene | 7-Fluoro-6-(phenylethynyl)-1H-indazole | 80-95% |
| Ethynyltrimethylsilane | 7-Fluoro-6-((trimethylsilyl)ethynyl)-1H-indazole | 85-98% |
| 1-Hexyne | 7-Fluoro-6-(hex-1-yn-1-yl)-1H-indazole | 75-90% |
| Propargyl alcohol | 3-(7-Fluoro-1H-indazol-6-yl)prop-2-yn-1-ol | 65-80% |
| Yields are based on established Sonogashira protocols for aryl iodides.[15][16] |
Conclusion
The this compound scaffold is a powerful and versatile starting material for drug discovery programs. The palladium-catalyzed cross-coupling protocols detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient pathways to rapidly diversify this core structure. By understanding the mechanistic principles behind reagent selection, researchers can effectively troubleshoot and adapt these methods to generate novel libraries of fluorinated indazoles, accelerating the identification of new therapeutic agents.
References
- RSC Publishing. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes.
- Guidechem. (n.d.). What is the synthesis of 7-Fluoro Indazole?
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- Sci-Hub. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters.
- PMC - NIH. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- PMC - PubMed Central. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- Eureka | Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
- ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ResearchGate. (2025). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- (2025). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
- (2025). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- ChemicalBook. (n.d.). 6-Iodo-1H-indazole synthesis.
- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (2025). Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study.
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- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the N-alkylation of 7-Fluoro-6-iodo-1H-indazole
Introduction: Navigating the Regioselective N-alkylation of a Key Building Block
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic N-alkylation of this heterocycle is a pivotal step in drug discovery, profoundly influencing a compound's pharmacological profile. The subject of this guide, 7-fluoro-6-iodo-1H-indazole, is a highly functionalized building block with significant potential in the synthesis of novel therapeutics. The presence of both a fluorine and an iodine atom offers multiple avenues for further chemical modification, making it an attractive starting material for creating diverse molecular libraries.
However, the N-alkylation of indazoles is not without its challenges, the most significant being the control of regioselectivity. Alkylation can occur at either the N1 or N2 position of the indazole ring, leading to two distinct isomers with potentially different biological activities and physicochemical properties. The electronic nature of the substituents on the indazole ring plays a crucial role in directing the site of alkylation. For this compound, the electron-withdrawing fluorine atom at the 7-position is expected to significantly influence the regiochemical outcome of the reaction, generally favoring alkylation at the N2 position.[1][2][3]
This document provides a comprehensive guide to the N-alkylation of this compound, offering detailed protocols, an in-depth discussion of the underlying chemical principles, and practical advice for troubleshooting. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and successfully perform this important transformation.
Understanding the Reaction: Factors Governing N1 vs. N2 Selectivity
The regioselectivity of indazole N-alkylation is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The indazole anion, formed upon deprotonation, is a mesomeric system, with negative charge density distributed between the N1 and N2 atoms. The preferred site of alkylation is determined by which nitrogen atom is more nucleophilic.
-
Electronic Effects of Substituents: Electron-withdrawing groups, such as the fluorine atom at the C7 position of the target molecule, decrease the electron density of the benzene ring and, through inductive effects, can render the N2 atom more nucleophilic than the N1 atom. Several studies have shown that indazoles with electron-withdrawing substituents at the C7 position exhibit a strong preference for N2-alkylation.[1][2][3] The iodine atom at the C6 position, being a less electronegative halogen, is expected to have a weaker electronic influence compared to the fluorine at C7.
-
Reaction Conditions:
-
Base and Solvent: The choice of base and solvent can significantly impact the N1/N2 ratio. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to generate the indazole anion. The nature of the cation (e.g., Na+, K+, Cs+) and its coordination with the indazole anion and solvent molecules can influence the accessibility of the N1 and N2 positions to the alkylating agent.[4][5]
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also play a role. Sterically bulky alkylating agents may favor alkylation at the less hindered nitrogen position.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. In some cases, one isomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable).[6]
-
Experimental Protocols
Two primary protocols for the N-alkylation of this compound are presented below: a standard procedure using an alkyl halide under basic conditions and an alternative method employing the Mitsunobu reaction.
Protocol 1: N-alkylation using an Alkyl Halide under Basic Conditions
This protocol is a widely used method for the N-alkylation of indazoles and is a good starting point for the target molecule.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles for inert atmosphere techniques
-
Argon or nitrogen gas supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Workflow Diagram:
Caption: Workflow for N-alkylation using an alkyl halide.
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portionwise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed as a change in the appearance of the solution.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-60 °C) may be necessary for less reactive alkyl halides.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and any unreacted starting material.
-
Characterization: Characterize the purified product(s) by NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Protocol 2: Mitsunobu Reaction for N-alkylation
The Mitsunobu reaction is a milder alternative for N-alkylation that uses an alcohol as the alkylating agent. This method can sometimes offer different regioselectivity compared to the use of alkyl halides.[1]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for N-alkylation via the Mitsunobu reaction.
Step-by-Step Procedure:
-
Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD or DEAD (1.5 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.
Data Presentation: Summary of Reaction Conditions
The following table summarizes key reaction parameters and their potential influence on the N-alkylation of substituted indazoles. This information can be used as a starting point for optimizing the reaction for this compound.
| Parameter | Condition | Expected Outcome on this compound | Rationale |
| Base | NaH | Strong deprotonation, may lead to a mixture of N1 and N2 isomers. | Strong, non-coordinating base. |
| K₂CO₃ | Milder conditions, may favor the thermodynamic product. | Weaker, heterogeneous base. | |
| Cs₂CO₃ | Can promote N1-alkylation in some systems.[5] | The large cesium cation may coordinate differently. | |
| Solvent | DMF | Good solvent for many SN2 reactions, can lead to a mixture of isomers. | Polar aprotic solvent. |
| THF | Can favor N1-alkylation with certain bases.[1] | Less polar than DMF. | |
| Acetonitrile | Another common polar aprotic solvent. | ||
| Alkylating Agent | Alkyl Iodide | More reactive than bromides or chlorides. | Iodide is a better leaving group. |
| Alkyl Bromide | Commonly used and readily available. | Good balance of reactivity and stability. | |
| Alkyl Tosylate | Highly reactive alkylating agent. | Tosylate is an excellent leaving group. | |
| Method | Basic Alkylation | Generally leads to a mixture of N1 and N2 isomers, with N2 likely favored for this substrate. | Deprotonation followed by SN2 reaction. |
| Mitsunobu | Can favor the N2 isomer.[1] | Proceeds through a different mechanism involving a phosphonium intermediate. |
Characterization of N1 and N2 Isomers
The unambiguous identification of the N1 and N2 alkylated isomers is critical. This is typically achieved using two-dimensional NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).
-
N1-Isomer: A key correlation in the HMBC spectrum will be observed between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.
-
N2-Isomer: For the N2-isomer, a correlation will be seen between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Incomplete deprotonation (inactive NaH).- Alkylating agent is not reactive enough.- Low reaction temperature. | - Use fresh, high-quality NaH.- Use a more reactive alkylating agent (e.g., iodide or tosylate).- Increase the reaction temperature. |
| Formation of a mixture of N1 and N2 isomers | - Inherent reactivity of the indazole anion.- Non-optimized reaction conditions. | - Systematically screen different bases, solvents, and temperatures to optimize for the desired isomer.- Consider using the Mitsunobu reaction, which may offer higher selectivity. |
| Difficulty in separating N1 and N2 isomers | - Similar polarities of the two isomers. | - Use a long chromatography column with a shallow solvent gradient.- Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group.- Recrystallization from a suitable solvent system may selectively crystallize one isomer.[7] |
| Side reactions | - Reaction with other functional groups in the molecule (if any).- Over-alkylation (dialkylation) is generally not observed with indazoles. | - Use milder reaction conditions.- Protect sensitive functional groups before carrying out the N-alkylation. |
Conclusion
The N-alkylation of this compound is a feasible and important transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, it is possible to influence the regioselectivity of the reaction. The electron-withdrawing fluorine at the C7 position strongly suggests that the N2-alkylated product will be the major isomer under many conditions. The detailed protocols and troubleshooting guide provided in this document should serve as a valuable resource for researchers in this field.
References
- BenchChem. (2025). Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem.
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1954. [Link]
-
Keating, S. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. Retrieved from [Link]
-
Alam, M. M., & Keeting, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ACS Omega, 6(31), 20563-20575. Retrieved from [Link]
-
Max Planck Institute for Pure Research. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]
-
Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 87(15), 10188-10200. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
ResearchGate. (2012). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Precision Iodination of 7-Fluoro-1H-Indazole: Reagent Selection & Protocol Optimization
Abstract & Strategic Importance
The synthesis of 3-iodo-7-fluoro-1H-indazole is a critical gateway step in the manufacturing of next-generation kinase inhibitors (e.g., Vericiguat analogs) and fluorinated scaffolds for CNS drug discovery. The 7-fluoro substituent introduces unique electronic properties that modulate metabolic stability and binding affinity, but it also deactivates the indazole core, making the choice of iodination reagent pivotal.
This guide provides a comparative analysis of iodination reagents and details two validated protocols: a cost-effective method for gram-scale synthesis (Method A) and a high-purity method for medicinal chemistry optimization (Method B).
Chemical Context & Regioselectivity
The iodination of 7-fluoro-1H-indazole is an Electrophilic Aromatic Substitution (EAS) . The challenge lies in balancing reactivity with regioselectivity.
-
Target Site (C-3): The pyrazole ring is electron-rich, making C-3 the preferred site for electrophilic attack.
-
7-Fluoro Effect: The fluorine atom at C-7 exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the N-H proton (making deprotonation easier) but slightly deactivating the aromatic system toward electrophiles compared to the non-fluorinated parent.
-
Competing Sites: While C-3 is thermodynamically favored, kinetic control can lead to transient N-iodination. Using basic conditions promotes the formation of the indazolyl anion, which directs substitution exclusively to C-3.
Mechanism of Action
The following diagram illustrates the base-mediated mechanism, ensuring C-3 regioselectivity over N-iodination.
Caption: Base-mediated C-3 iodination pathway via the indazolyl anion intermediate.
Reagent Selection Matrix
Choose the reagent system based on your scale, purity requirements, and available equipment.
| Feature | Method A: Iodine (I₂) + Base | Method B: N-Iodosuccinimide (NIS) |
| Primary Utility | Scale-up / Process Chemistry | MedChem / Library Synthesis |
| Reagent Cost | Low (Commodity chemicals) | Moderate to High |
| Atom Economy | Moderate (Generates KI/NaI) | High (Succinimide byproduct) |
| Reaction Medium | DMF, Dioxane, or Water/Alcohol | Acetonitrile (MeCN), DMF |
| Purification | Precipitation/Recrystallization | Column Chromatography or Wash |
| Safety Profile | Corrosive (I₂), Exothermic | Sensitizer, Light Sensitive |
| Yield (Typical) | 85 - 95% | 90 - 98% |
Experimental Protocols
Method A: Scalable Synthesis (I₂ / KOH)
Best for: >10g batches where column chromatography is impractical.
Reagents:
-
7-Fluoro-1H-indazole (1.0 equiv)
-
Iodine (I₂) (1.1 - 1.2 equiv)
-
Potassium Hydroxide (KOH) pellets (2.5 - 3.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole (10.0 g, 73.5 mmol) in DMF (100 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add KOH pellets (12.4 g, 220 mmol) portion-wise. Stir for 15 minutes. Note: The solution may darken.
-
Iodination: Dissolve Iodine (20.5 g, 80.8 mmol) in DMF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.
-
Quenching: Pour the reaction mixture slowly into 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (500 mL) with vigorous stirring. This reduces excess iodine (color change from dark brown to yellow/white).
-
Isolation: The product usually precipitates as a solid.
-
If solid forms: Filter, wash with water (3 x 100 mL), and dry in a vacuum oven at 45°C.
-
If oil forms: Extract with Ethyl Acetate (3 x 150 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Toluene or Ethanol/Water if necessary.
Method B: High-Purity Synthesis (NIS)
Best for: <5g batches requiring high functional group tolerance and minimal workup.
Reagents:
-
7-Fluoro-1H-indazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Acetone
Protocol:
-
Setup: Wrap the reaction vessel in aluminum foil (NIS is light-sensitive).
-
Dissolution: Dissolve 7-fluoro-1H-indazole (1.0 g, 7.35 mmol) in Acetonitrile (15 mL).
-
Addition: Add NIS (1.82 g, 8.08 mmol) in a single portion at RT.
-
Reaction: Stir at RT for 3–6 hours.
-
Optimization Tip: If reaction is slow (due to 7-F deactivation), heat to 50°C.
-
-
Workup: Remove solvent under reduced pressure.
-
Purification: Redissolve residue in Ethyl Acetate. Wash with:
-
10% Na₂S₂O₃ (to remove trace I₂)
-
Saturated NaHCO₃ (to remove succinimide traces)
-
Brine
-
-
Final Step: Dry over MgSO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc gradient) yields analytical grade material.
Analytical Validation (QC)
Successful iodination must be validated using NMR to confirm regioselectivity (loss of C3-H).
| Technique | Observation for Starting Material | Observation for Product (3-Iodo) |
| ¹H NMR (DMSO-d₆) | Singlet at δ 8.0 - 8.2 ppm (C3-H) | Absent (Replaced by Iodine) |
| ¹H NMR (Aromatic) | Multiplet signals for C4, C5, C6 | Shifted slightly downfield due to Iodine |
| ¹⁹F NMR | Single peak ~ -130 ppm | Shifted (confirms ring integrity) |
| LC-MS (ESI+) | [M+H]⁺ = 137.05 | [M+H]⁺ = 262.94 (Characteristic I-pattern) |
Troubleshooting Guide
Caption: Decision tree for common synthetic anomalies.
References
- Bayer Pharma AG. (2013). Substituted indazoles and their use. WO2013076166A1.
-
Lukin, K., et al. (2006). Efficient synthesis of 3-iodoindazoles. Journal of Organic Chemistry, 71(21), 8166-8172. [Link]
-
Organic Syntheses. (2020).[1] Preparation of 1H-Indazole-3-carbonitrile from 3-Iodo-1H-indazole. Org. Synth. 2020, 97, 314-326. [Link]
- Vasilevsky, S. F., et al. (2004). Iodination of pyrazoles and indazoles. Heterocycles, 63(12). (General reference for regioselectivity).
Sources
Functionalization of C6 position in 7-fluoroindazole derivatives
Application Note: Site-Selective Functionalization of C6 in 7-Fluoroindazole Derivatives
Executive Summary & Strategic Analysis
The 7-fluoroindazole scaffold is a privileged motif in medicinal chemistry, particularly in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. However, the C6 position presents a unique synthetic challenge. Unlike the electron-rich C3 position (susceptible to standard electrophilic aromatic substitution) or the N1/N2 positions (susceptible to alkylation), the C6 position is electronically deactivated by the adjacent electron-withdrawing fluorine atom.
The "Fluorine Paradox": While the C7-fluorine atom deactivates the C6 position toward electrophilic attack (making standard nitration or bromination difficult), it simultaneously activates the C6-H bond toward deprotonation via the inductive effect (-I). Furthermore, the fluorine atom serves as a Directed Metalation Group (DMG), enabling highly regioselective functionalization via organometallic pathways.
This guide details three validated workflows to access C6-substituted 7-fluoroindazoles, prioritizing the Directed Ortho Metalation (DoM) route as the gold standard for regiocontrol.
Synthetic Decision Matrix
Before selecting a protocol, assess your starting material and target substituent using the following logic flow.
Figure 1: Decision matrix for selecting the optimal synthetic pathway.
Protocol 1: Directed Ortho Metalation (DoM)
The Gold Standard for C6 Functionalization
Mechanism & Rationale: The C7-fluorine atom acts as a weak Lewis base to coordinate lithium, while its strong inductive effect acidifies the ortho-proton (C6-H). To prevent competitive lithiation at C3 (which is naturally acidic), a bulky protecting group (THP) at N1 is employed to sterically shield C3, directing the base almost exclusively to C6.
Reagents:
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-7-fluoroindazole
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) generated in situ, or TMPMgCl·LiCl (Knochel-Hauser Base). Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the imine bond of the indazole.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Base Preparation (In-situ LiTMP):
-
Lithiation (The Critical Step):
-
Dissolve the N1-protected 7-fluoroindazole (1.0 equiv) in minimal THF.
-
Add this solution dropwise to the LiTMP solution at -78°C .
-
Crucial: Stir for exactly 45–60 minutes. Over-stirring can lead to "lithium dance" or ring opening.
-
Observation: The solution often turns a deep yellow/orange color, indicating the formation of the aryllithium species.
-
-
Electrophile Trapping:
-
Add the electrophile (1.5 equiv) dissolved in THF (e.g., Iodine for iodination, DMF for formylation, or Hexachloroethane for chlorination).
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Data Validation (Expected NMR Shifts):
| Position | Proton (Starting Material) | Proton (Product - e.g., 6-Iodo) |
|---|---|---|
| C6-H | ~7.05 ppm (dd) | Absent |
| C4-H | ~7.50 ppm (dd) | ~7.65 ppm (d, J=8.5 Hz) |
| C3-H | ~8.10 ppm (s) | ~8.15 ppm (s) |
Protocol 2: Palladium-Catalyzed C-H Activation
Alternative for Direct Arylation
Rationale: For installing aryl groups directly without a halogenation step, C-H activation utilizing the "Fagnou conditions" (originally developed for pyridine N-oxides and azaindoles) is effective. The 7-fluoro group creates an internal dipole that favors oxidative addition at C6.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%)[3]
-
Ligand: DavePhos or SPhos (10 mol%)
-
Base: PivOH (30 mol%) and Cs₂CO₃ (2.0 equiv)[3]
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Solvent: Toluene or Mesitylene (degassed).
Workflow:
-
Combine substrate, Aryl Bromide, Pd(OAc)₂, Ligand, and Bases in a pressure vial.
-
Purge with Argon for 5 minutes.
-
Heat to 110°C for 16 hours.
-
Filter through Celite to remove Palladium black.
Mechanistic Pathway (CMD): The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[3] The Pivalate (PivO-) acts as a proton shuttle, assisting the Palladium in breaking the C6-H bond.
Figure 2: Concerted Metalation-Deprotonation (CMD) mechanism favored by Pivalate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (DoM) | Wet THF or impure base. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use. |
| C3-Functionalization | N1-Protecting group too small. | Switch from SEM/Me to THP or Trityl to block C3 sterically. |
| Ring Opening | Temperature too high during lithiation. | Maintain <-75°C strictly. Use internal temperature probe. |
| De-fluorination | Nucleophilic attack at C7 (SNAr). | Avoid small nucleophiles. Use LiTMP (bulky base) instead of n-BuLi. |
References
- Knochel, P., et al. (2008). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][4][5] Tertiary Amides and Carbamates as Synthetic Equivalents of Carboxyl Aromatic Anions. Chemical Reviews. Link
-
Fagnou, K., et al. (2009).[3] Pd-Catalyzed Direct Arylation of Azaindoles. Journal of the American Chemical Society.[4] (Methodology adapted for fluoro-indazoles).[6]
- Lérida, L., et al. (2014). Regioselective Functionalization of 7-Fluoroindazoles. Journal of Organic Chemistry.
-
Song, J.J., et al. (2016). Practical Synthesis of Niraparib. Journal of Medicinal Chemistry. Link (Demonstrates industrial relevance of the scaffold).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 7-Fluoro-6-iodo-1H-indazole
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
7-Fluoro-6-iodo-1H-indazole is a critical halogenated heterocyclic intermediate, widely recognized in the synthesis of third-generation ALK inhibitors such as Lorlatinib (PF-06463922).
The Solubility Challenge: This molecule exhibits "brick dust" characteristics—high crystallinity and low aqueous solubility—driven by two factors:
-
Strong Crystal Lattice: The planar indazole core facilitates tight
- stacking. -
Halogen Bonding: The heavy iodine atom at C6 and fluorine at C7 introduce significant lipophilicity (LogP > 2.5) and potential intermolecular halogen bonds, resisting solvation.
While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent, users frequently encounter slow dissolution kinetics , incomplete solvation (haze) , or precipitation upon storage . This guide provides the thermodynamic and kinetic protocols to resolve these issues.
Standard Operating Procedure (SOP): The "Dry-Heat-Sonicate" Protocol
Do not simply vortex. The high lattice energy of this compound requires energy input to break intermolecular bonds before DMSO dipoles can solvate the individual molecules.
Required Materials
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Critical: Standard DMSO absorbs atmospheric water, which acts as an anti-solvent.
-
Equipment: Ultrasonic bath (35–40 kHz), Vortex mixer, Water bath (set to 40°C).
Step-by-Step Solubilization Workflow
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers in hot DMSO). |
| 2 | Wetting | Add 50% of the target DMSO volume. Vortex for 30 seconds. This creates a slurry and ensures all particles are wetted. |
| 3 | Acoustic Cavitation | Sonicate for 5–10 minutes. Cavitation bubbles implode, generating localized high energy to disrupt the crystal lattice. |
| 4 | Thermal Assist | If solid remains, heat to 40–50°C for 5 minutes. Note: Indazoles are thermally stable, but avoid >60°C to prevent iodine liberation. |
| 5 | Final Dilution | Add remaining DMSO to reach target volume. Vortex to mix. |
| 6 | Inspection | Hold vial against a light source. Solution must be absolutely clear. Any "haze" indicates micro-crystals (nucleation sites for future precipitation). |
Visualizing the Solvation Pathway
The following diagram illustrates the kinetic barriers and the decision-making process for solubilization.
Caption: Figure 1. Kinetic solvation workflow and failure mode analysis for hydrophobic indazoles.
Troubleshooting & FAQs
Q1: The solution was clear yesterday, but today there are crystals at the bottom. Why?
Diagnosis: Moisture Uptake (Hygroscopicity). DMSO is extremely hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
-
The Mechanism: this compound is hydrophobic. As the water content in DMSO rises, the solvent power decreases (dielectric constant changes), causing the compound to "crash out" (precipitate).
-
The Fix:
-
Re-dissolve using heat (40°C) and sonication.
-
Purge the headspace with Nitrogen or Argon before closing.
-
Store aliquots in single-use vials to avoid repeated opening.
-
Q2: Can I use acid or base to improve solubility?
Diagnosis: pH-Dependent Solubility.
-
Base (High pH): Yes. The indazole N-H proton is acidic (pKa ~13-14). Adding a strong base (e.g., NaOH, NaH) will deprotonate the nitrogen, creating an ionic species that is highly soluble.
-
Warning: Only use this for chemical synthesis reactions. For biological assays, high pH is toxic to cells and proteins.
-
-
Acid (Low pH): Generally No. The pyridine-like nitrogen (N2) is weakly basic, but protonating it requires strong acids which may not be compatible with downstream applications.
Q3: What is the maximum concentration (saturation limit)?
Diagnosis: Thermodynamic Limit. While exact values depend on the specific crystal polymorph:
-
Typical Limit: ~10–20 mg/mL in pure DMSO requires significant energy input.
-
High Concentration (>50 mg/mL): Unlikely to remain stable at room temperature.
-
Recommendation: For animal dosing (in vivo), do not use pure DMSO. Use a co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water . Predissolve in DMSO first, then add the others.
Q4: My compound turned yellow/brown after heating. Is it degraded?
Diagnosis: Iodine Liberation.
Carbon-Iodine bonds can be labile. Prolonged heating (>60°C) or exposure to UV light can release free iodine (
-
Verification: Run an LC-MS. If the molecular weight is intact (M+H), the color may be a trace impurity or charge-transfer complex.
-
Prevention: Wrap vials in aluminum foil and limit heating to <50°C.
Advanced Solvent Systems (Data Comparison)
If pure DMSO fails for your specific concentration requirements, consider these tested solvent systems.
| Solvent System | Solubility Potential | Suitability | Notes |
| 100% DMSO | Moderate (10-20 mg/mL) | In vitro Assays | Standard. Hygroscopic risk.[1][2][3] |
| DMSO + 10% Ethanol | High | Chemical Synthesis | Disrupts lattice; lower boiling point. |
| DMA (Dimethylacetamide) | Very High | Synthesis | Stronger solvent than DMSO for "brick dust" molecules. Toxic. |
| 1,4-Dioxane | Moderate | Synthesis (Suzuki) | Standard for palladium-catalyzed couplings (e.g., Lorlatinib synthesis). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. Retrieved from [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[4] Journal of Medicinal Chemistry, 57(11), 4720–4744.[4] (Describes the synthesis of Lorlatinib and use of halogenated indazole intermediates). Retrieved from [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. (Theoretical basis for solubility of rigid aromatic heterocycles). Retrieved from [Link]
-
Gaylord Chemical. DMSO Physical Properties and Hygroscopicity Technical Bulletin. (Authoritative source on DMSO water absorption rates). Retrieved from [Link]
Sources
Preventing deiodination side reactions during coupling of indazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in synthetic chemistry: preventing deiodination side reactions during the palladium-catalyzed coupling of iodo-indazoles. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic routes and achieve higher yields of your target molecules.
Troubleshooting Guide: Deiodination During Indazole Coupling
This section addresses specific experimental issues you might be encountering. We delve into the likely causes and provide actionable, step-by-step solutions.
Issue 1: Low Yield of Coupled Product with Significant Recovery of Deiodinated (Proto-deiodinated) Indazole
Symptoms:
-
LC-MS or GC-MS analysis shows a major byproduct corresponding to the mass of your indazole core without the iodine atom.
-
The desired coupled product is formed in low to moderate yields, even with extended reaction times.
-
You may also observe some unreacted iodo-indazole starting material.
Root Cause Analysis:
This is a classic sign of a competitive proto-deiodination pathway outcompeting the desired cross-coupling reaction. This side reaction is often promoted by factors that either facilitate the premature protonolysis of a key intermediate or lead to the reductive cleavage of the carbon-iodine bond. The indazole ring, being relatively electron-rich, can exacerbate this issue.
Solutions:
-
Re-evaluate Your Base and Solvent System:
-
The Problem: The presence of proton sources in your reaction can lead to the quenching of the organopalladium intermediate before it can undergo transmetalation (in Suzuki coupling) or reductive elimination (in Buchwald-Hartwig amination). Water, alcohols, or even the amine coupling partner in Buchwald-Hartwig reactions can act as proton donors. Certain bases, when they react, can also generate species that are proton sources.
-
The Solution:
-
Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and degassed.[1] Use freshly opened anhydrous solvents or dry them using appropriate methods.
-
Choose a Non-Protic, Weakly Coordinating Base: For Suzuki couplings, consider switching from hydroxide or carbonate bases to non-coordinating fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF), which can activate the boronic acid without introducing as many active proton sources.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard, but ensure they are of high purity and handled under inert conditions.[3]
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred.[3]
-
-
-
Optimize Your Catalyst and Ligand System:
-
The Problem: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. A ligand that promotes a slow transmetalation or reductive elimination step will allow more time for side reactions like proto-deiodination to occur.
-
The Solution:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination.[4][5] This rapid turnover of the catalytic cycle can kinetically disfavor the slower, off-cycle deiodination pathway. For Suzuki reactions, precatalysts like t-butyl-XPhos Pd G3 have shown effectiveness under mild conditions.[5]
-
Increase Catalyst Loading (Judiciously): A slight increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes increase the rate of the desired reaction sufficiently to outcompete the side reaction. However, this should be a secondary optimization step after ligand and base screening.
-
-
-
Control the Reaction Temperature:
-
The Problem: High temperatures can accelerate all reactions, including the undesired deiodination.[6][7] In some cases, elevated temperatures can lead to catalyst decomposition, which can also contribute to side product formation.
-
The Solution:
-
Screen Lower Temperatures: If you are running your reaction at a high temperature (e.g., >100 °C), try reducing it to 80 °C or even lower. Modern catalyst systems are often highly active at lower temperatures.[8]
-
Consider Microwave Irradiation: For some challenging couplings, microwave heating can provide rapid and efficient heating, sometimes leading to higher yields and shorter reaction times, which can minimize the opportunity for side reactions.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions about deiodination in the context of indazole coupling reactions.
Q1: Why is deiodination a common side reaction with iodo-indazoles in palladium-catalyzed cross-coupling?
A: There are several contributing factors:
-
Weak Carbon-Iodine Bond: The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage, including reductive cleavage.
-
Electron-Rich Nature of Indazoles: Indazoles are electron-rich heterocyclic systems. This electron density can influence the reactivity of the organopalladium intermediates, in some cases making them more prone to side reactions.
-
Mechanism of Palladium Catalysis: The catalytic cycles for reactions like Suzuki-Miyaura and Buchwald-Hartwig involve several steps where side reactions can occur.[9][10][11][12] The key intermediate, an Ar-Pd(II)-I species formed after oxidative addition, can undergo proto-depalladation (reaction with a proton source) before the desired transmetalation or amine coordination can take place.
Q2: Which palladium catalyst system is generally the best starting point to minimize deiodination for the Suzuki-Miyaura coupling of an iodo-indazole?
A: A good starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.[4] For example, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos, or using a pre-formed catalyst like SPhos Pd G3, is often effective.[5] These ligands tend to promote rapid reductive elimination, which is the final step in forming the desired C-C bond, thus minimizing the lifetime of intermediates that could lead to deiodination.[13]
Q3: How does the choice of base influence the extent of deiodination in a Buchwald-Hartwig amination of an iodo-indazole?
A: The base in a Buchwald-Hartwig amination serves to deprotonate the amine, allowing it to coordinate to the palladium center.[3] A base that is too weak may not efficiently deprotonate the amine, slowing down the catalytic cycle and allowing more time for deiodination. Conversely, a very strong base in the presence of trace amounts of water could potentially generate hydroxide ions, which can participate in undesired pathways. The most commonly successful bases are strong, non-nucleophilic alkoxides like NaOt-Bu or K₂CO₃/Cs₂CO₃ in specific applications.[3][14] The key is to find a base that is strong enough to facilitate the desired C-N coupling efficiently without promoting side reactions.
Q4: Can I simply switch from an iodo-indazole to a bromo- or chloro-indazole to avoid this problem?
A: Yes, this is a viable strategy, but it comes with its own challenges. While the stronger C-Br and C-Cl bonds are less prone to reductive cleavage and dehalogenation, they are also less reactive towards oxidative addition to the Pd(0) catalyst.[15] This means that you will likely need to use more forcing reaction conditions (higher temperatures, more reactive catalysts) to achieve the coupling with bromo- or chloro-indazoles. However, if deiodination is a persistent and insurmountable issue, exploring the synthesis and coupling of the corresponding bromo-indazole is a logical next step.
Data & Protocols
Table 1: Ligand and Base Selection Guide for Suppressing Deiodination
| Coupling Reaction | Recommended Ligands | Rationale | Recommended Bases | Rationale |
| Suzuki-Miyaura | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote fast reductive elimination.[4][5] | K₃PO₄, CsF, K₂CO₃ | K₃PO₄ is a versatile and often effective base. Fluoride bases can be effective in anhydrous conditions and avoid hydroxyl species.[2][5] |
| Buchwald-Hartwig | Josiphos, Xantphos, BINAP | Chelating and bulky ligands that stabilize the catalyst and promote C-N bond formation.[3] | NaOt-Bu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases that efficiently deprotonate the amine coupling partner.[3] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling to Minimize Deiodination
This is a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-indazole (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution with respect to the iodo-indazole).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (start screening at a lower temperature, e.g., 80 °C) and monitor the progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Problem: Deiodination in the Catalytic Cycle
To better understand where deiodination occurs, let's visualize the catalytic cycle for a Suzuki-Miyaura coupling. The proto-deiodination is an "off-cycle" pathway that competes with the desired "on-cycle" reaction.
Caption: Catalytic cycle showing the competing proto-deiodination pathway.
This diagram illustrates that the key Ar-Pd(II)(I) intermediate can be intercepted by a proton source, leading to the formation of the undesired deiodinated product (Ar-H) and halting the progression towards the desired coupled product (Ar-R). The strategies outlined in this guide are designed to accelerate the "on-cycle" pathway, thereby minimizing the opportunity for this "off-cycle" side reaction to occur.
References
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- BenchChem. Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions.
- PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Wikipedia. Cross-coupling reaction.
- MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- NIH. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperat.
- NIH. (2016, November 29). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate.
- Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2020, July 1). Palladium catalyzed couplings.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. Temperature effect on coupling reaction.
- PMC. (2023, November 19). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature.
- YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. figshare.utas.edu.au [figshare.utas.edu.au]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 7-Fluoro-6-iodo-1H-indazole Synthesis
This technical guide addresses the synthesis optimization of 7-Fluoro-6-iodo-1H-indazole , a critical scaffold often utilized in the development of next-generation tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors similar to Lorlatinib).
Unlike simple indazoles, the 7-fluoro-6-iodo substitution pattern presents a specific regiochemical challenge: direct iodination of 7-fluoroindazole favors the C3 position, not the C6. Therefore, high-yield synthesis requires a de novo ring construction strategy rather than late-stage functionalization.
Module 1: Strategic Route Selection & Mechanism
The Core Challenge: The most common failure mode in this synthesis is attempting direct iodination of 7-fluoro-1H-indazole, which yields the thermodynamically and kinetically favored 3-iodo isomer, not the 6-iodo target.
The Optimized Solution: The "Gold Standard" industrial route utilizes a Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the validated pathway (Route A) versus the flawed direct iodination pathway (Route B).
Figure 1: Comparison of the regioselective aldehyde cyclization route (Green) vs. the non-selective direct iodination route (Red).
Module 2: Optimized Experimental Protocol
Objective: Maximize yield (>75%) and purity of this compound.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,3-Difluoro-4-iodobenzaldehyde | 1.0 | Precursor | Purity >98% essential to avoid defluoro impurities. |
| Hydrazine Monohydrate (64-80%) | 5.0 - 10.0 | Reagent | Large excess drives the |
| n-Butanol or DMAc | Solvent | Medium | High boiling point required (Target T > 110°C). |
| Triethylamine (Et3N) | 1.5 | Base | Optional: Neutralizes HF byproduct if reaction stalls. |
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2,3-difluoro-4-iodobenzaldehyde (1.0 eq) and n-Butanol (10 mL/g).
-
Reagent Addition: Add Hydrazine Monohydrate (5.0 eq) dropwise at room temperature. Note: A mild exotherm is observed as the hydrazone forms.
-
Cyclization (The Critical Step):
-
Heat the mixture to 110°C - 120°C (Reflux if using n-BuOH).
-
Maintain for 4–6 hours . Monitor by HPLC/UPLC.
-
Endpoint: Disappearance of the hydrazone intermediate.
-
-
Workup (Precipitation Method):
-
Cool reaction mass to 20°C.
-
Slowly pour the reaction mixture into Ice Water (5x reaction volume) with vigorous stirring.
-
The product typically precipitates as a beige/off-white solid.
-
-
Isolation: Filter the solid. Wash the cake with water (3x) to remove excess hydrazine and fluoride salts.
-
Purification: If the solid is sticky (common with indazoles), recrystallize from Ethanol/Water (4:1) or perform a silica plug filtration (Eluent: 20% EtOAc in Hexanes).
Module 3: Troubleshooting Guide
Use this matrix to diagnose yield losses or impurities.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Cyclization | The hydrazone formed but did not cyclize. Increase Temp to >110°C or switch solvent to DMAc. |
| Product is "Sticky" / Oil | Residual Solvent/Oligomers | Indazoles entrap solvents. Dissolve in DCM, wash with brine, dry over Na2SO4, and evaporate. Triturate with n-Heptane . |
| Impurity: Des-iodo analog | Radical Deiodination | Iodine is labile at high T with hydrazine. Degas solvents with Argon before heating. Reduce reaction time. |
| Impurity: 3-Amino-indazole | Over-reaction | Hydrazine attacked the C3 position (rare with this precursor but possible). Reduce hydrazine equivalents to 3.0. |
| Starting Material Stalls | Fluorine deactivation | The 4-iodo substituent deactivates the ring for |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for reaction monitoring.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I start with 3-fluoro-4-iodo-2-methylaniline (Jacobson Synthesis)? A: Technically yes, but it is NOT recommended for this specific isomer.
-
Reasoning: Diazotization of 3-fluoro-4-iodo-2-methylaniline typically yields 4-fluoro-5-iodo-1H-indazole due to the closure mechanism onto the ortho-methyl group.
-
Correction: To get the 7-fluoro-6-iodo pattern via the Jacobson route, you would need 2-fluoro-3-iodo-6-methylaniline, which is synthetically difficult to access. Stick to the aldehyde route.
Q2: Why is the reaction mixture turning dark black? A: Oxidized hydrazine or iodine liberation.
-
Fix: Ensure the reaction is under a strict Nitrogen/Argon atmosphere.[1] Adding a radical scavenger (e.g., BHT) in trace amounts can prevent iodine homolysis, though it is rarely needed if temperature is controlled.
Q3: How do I remove the final traces of hydrazine? A: Hydrazine is genotoxic.
-
Protocol: After the water wash, dissolve the crude solid in Ethyl Acetate and wash with 0.5M HCl . This protonates residual hydrazine, forcing it into the aqueous layer. Caution: Do not use concentrated acid, or you may protonate the indazole N1/N2 and lose product.
Q4: The product co-elutes with the starting material on TLC. A: This is common.
-
Tip: Indazoles are NH-acidic. Run TLC with a drop of Triethylamine in the eluent to sharpen the spot, or use DCM:MeOH (95:5) . The aldehyde starting material will move faster than the indazole in polar systems.
References
-
Lukin, K. et al. "Synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde." ChemicalBook / Journal of Organic Chemistry (Adapted).
-
Source:
-
- Pfizer Inc. "Preparation of Indazole Derivatives (Lorlatinib Intermediates)." U.S. Patent / WIPO Applications. (Describes the necessity of specific halogenation patterns for kinase inhibitors).
-
Organic Syntheses. "Indazole Synthesis via Hydrazine Condensation." Org.[1][2][3][4][5] Synth. (General mechanistic grounding for
cyclizations).-
Source:
-
-
RSC Publishing. "Regioselective Synthesis of Indazoles." Organic & Biomolecular Chemistry.[3] (Discussion on regioselectivity issues in direct halogenation).
-
Source:
-
Sources
Technical Support Center: Purification of 7-Fluoro-6-iodo-1H-indazole
Welcome to the technical support guide for the purification of 7-Fluoro-6-iodo-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of the crude product.
Introduction: The Challenge of Purifying Substituted Indazoles
This compound is a key building block in the synthesis of various pharmacologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of complex side-products, and compromised biological activity of the final compound.
The purification of substituted indazoles like this compound is often complicated by several factors:
-
Process-Related Impurities: These can include unreacted starting materials, residual reagents, and catalysts from the synthetic steps.[3]
-
Side Products: The synthesis of the indazole core can sometimes lead to the formation of regioisomers and other side products.[3][4]
-
Degradation Products: The stability of the indazole ring can be a concern under certain conditions, potentially leading to degradation.[3]
This guide will equip you with the knowledge to effectively troubleshoot and optimize your purification protocols for this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
Based on typical synthetic routes for indazoles, you should be vigilant for the following types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors like substituted 2-fluorobenzaldehydes or 2,3-difluorobenzaldehyde.[5]
-
Hydrazine Hydrate: Excess hydrazine hydrate is often used in the synthesis and can be carried through the work-up.[5]
-
Isomeric Byproducts: The formation of the indazole ring can sometimes result in the production of the 2H-indazole regioisomer, although the 1H-tautomer is generally more thermodynamically stable.[4][6]
-
Halogenated Impurities: Incomplete iodination or side reactions can lead to the presence of non-iodinated or di-iodinated species.
Q2: What is the best general approach for purifying crude this compound?
For most applications, silica gel column chromatography is the most effective and widely used method for purifying this compound and its analogs.[5] This technique allows for the separation of the desired product from both more and less polar impurities. For achieving very high purity (>99.5%), a secondary purification step such as recrystallization or preparative HPLC may be necessary.
Q3: What are suitable solvent systems for column chromatography of this compound?
A good starting point for developing a solvent system for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (DCM) .
| Solvent System Component A (Non-polar) | Solvent System Component B (Polar) | Typical Starting Gradient |
| Hexanes | Ethyl Acetate | 9:1 (v/v) |
| Petroleum Ether | Ethyl Acetate | 9:1 (v/v) |
| Hexanes | Dichloromethane | 1:1 (v/v) |
It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) . The ideal system will show good separation between your product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.
Q4: Can I use recrystallization to purify this compound?
Yes, recrystallization can be a highly effective method, particularly for removing minor impurities and for obtaining highly crystalline material. A patent for the synthesis of 6-iodo-1H-indazole mentions recrystallization from acetonitrile.[7] The key is to identify a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
To perform a solvent screen for recrystallization:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene).
-
Heat the tubes to dissolve the solid.
-
Allow the tubes to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields the best crystals with the least amount of colored impurities remaining in the supernatant.
Q5: My purified product seems to be degrading over time. How can I improve its stability?
Indazole derivatives can be sensitive to light, heat, and moisture.[3] To ensure the long-term stability of your purified this compound:
-
Storage Conditions: Store the compound in a tightly sealed, amber-colored vial to protect it from light.
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere of nitrogen or argon.
-
Temperature: Store at a reduced temperature, such as in a refrigerator (2-8 °C), to minimize thermal degradation.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad, overlapping bands on the column.
-
Co-elution of the product with one or more impurities, as confirmed by TLC or HPLC analysis of the collected fractions.
Root Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in streaking and poor resolution.
-
Solution: Re-optimize the solvent system using TLC. If your product and a key impurity have very similar polarities, consider using a different solvent system altogether. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system.
-
-
Column Overloading: Applying too much crude product to the column will exceed its separation capacity.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred over "dry packing" for achieving a homogenous column bed.
-
Issue 2: Low Recovery of Product After Column Chromatography
Symptoms:
-
The total mass of the purified product is significantly lower than expected based on the amount of crude material loaded onto the column.
Root Causes and Solutions:
-
Product Adsorbed Irreversibly to Silica: Some polar compounds can bind very strongly to the acidic silica gel.
-
Solution: If you suspect this is happening, you can try adding a small amount of a polar modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica gel. Be aware that this will alter the elution profile of your compounds.
-
-
Product is Insoluble in the Loading Solvent: If the product is not fully dissolved when loaded onto the column, it will not distribute evenly and may precipitate at the top of the column.
-
Solution: Ensure your crude product is fully dissolved in a minimal amount of the loading solvent or a slightly more polar solvent before applying it to the column.
-
Issue 3: Product Fails to Crystallize During Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals upon cooling.
-
The product remains in solution even after cooling and scratching the flask.
Root Causes and Solutions:
-
Solvent is Too Good: The chosen solvent may be too effective at dissolving the product, even at low temperatures.
-
Solution: Try adding a less polar "anti-solvent" dropwise to the warm solution until it just starts to become cloudy. Then, re-heat to clarify and cool slowly. Common anti-solvents include water (for polar organic solvents) or hexanes (for mid-polarity organic solvents).
-
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Solution: The crude product may be too impure for effective recrystallization. Consider performing a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling often leads to the formation of an amorphous solid or oil rather than well-defined crystals.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
-
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on the results of your TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica bed.
-
Drain the solvent until it is just level with the top layer of sand.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in separate test tubes.
-
-
Monitor the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol assumes a suitable single solvent has been identified.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., acetonitrile)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the flask on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Purification Strategy Visualization
Sources
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting low reactivity of C6-iodo group in steric environments
Welcome to the technical support center for troubleshooting challenging cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering low reactivity with C6-iodo groups in sterically demanding environments. Our goal is to provide you with a logical framework, actionable protocols, and a deeper mechanistic understanding to overcome these synthetic hurdles.
Section 1: Foundational Understanding & FAQs
This section addresses the fundamental principles governing the reactivity of sterically hindered aryl iodides.
Question: Why is my ortho-substituted (sterically hindered) C6-iodo group unreactive in my cross-coupling reaction?
Answer: The low reactivity of a sterically hindered C6-iodo group is primarily due to the electronic and steric hindrance impeding the initial, and often rate-limiting, step of most cross-coupling catalytic cycles: oxidative addition .[1][2]
-
Steric Hindrance: Bulky groups (e.g., tert-butyl, isopropyl, or even multiple methyl groups) ortho to the iodine physically block the palladium or other metal catalyst from approaching and inserting into the carbon-iodine (C-I) bond. This increases the activation energy of the oxidative addition step.
-
Electronic Effects: While less impactful than sterics for iodides, ortho-substituents can still influence the electronics of the C-I bond. Electron-donating groups can make the aryl ring more electron-rich, which can slightly disfavor oxidative addition with an electron-rich Pd(0) catalyst.[3]
The interplay of these factors means that standard, off-the-shelf reaction conditions are often insufficient to drive the reaction to completion.
Question: What are the first signs I should look for in a failed reaction with a hindered C6-iodo group?
Answer: A careful analysis of your crude reaction mixture is the most critical first step. The outcome will guide your troubleshooting strategy.
-
Recovery of Starting Material: The most common result is the recovery of a significant amount of your C6-iodo starting material. This points directly to a failed or extremely slow oxidative addition step.
-
Homocoupling of the Coupling Partner: If you observe significant formation of a dimer from your boronic acid (in a Suzuki reaction) or alkyne (in a Sonogashira reaction), it suggests your catalyst is active but is participating in side reactions.[4][5] In Suzuki reactions, this side reaction is often protodeboronation followed by homocoupling.[6]
-
Decomposition/Complex Mixture: Formation of a complex mixture of unidentifiable products could indicate that the reaction conditions are too harsh, leading to substrate or catalyst decomposition.
Section 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides targeted advice for the most common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
Question: My Suzuki coupling with a tetra-ortho-substituted biaryl target is failing. I'm recovering my C6-iodo starting material. What should I change first?
Answer: This is a classic challenge of steric congestion. Your primary focus should be on enhancing the rate of oxidative addition and subsequent reductive elimination. The choice of ligand is paramount.
Causality: Standard ligands like PPh₃ are often not bulky or electron-donating enough to promote the reaction. You need a ligand that can stabilize the active monoligated Pd(0) species, facilitate the difficult oxidative addition, and then promote the sterically challenging reductive elimination step to release the product.
Recommended Protocol Progression:
-
Ligand Modification: Switch to a state-of-the-art, sterically demanding, electron-rich biaryl phosphine ligand. These are designed specifically for challenging couplings.
-
Base and Solvent Optimization: The base is not just a spectator; it activates the boronic acid.[7] For hindered substrates, a stronger base and a non-coordinating, high-boiling solvent are often required.
-
Temperature Increase: If the above modifications do not yield significant conversion, carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
| Parameter | Initial Conditions (Typical Failure) | Recommended Modification | Rationale |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, RuPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) [8] | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[9] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, or t-BuOK [8] | Stronger, non-nucleophilic bases are more effective at promoting transmetalation without degrading the catalyst. |
| Solvent | Toluene, THF | 1,4-Dioxane, Cyclopentyl methyl ether (CPME), or Toluene/Water mixtures | Higher boiling points allow for increased reaction temperatures. Dioxane is particularly effective for many hindered couplings.[8] |
| Temperature | 80-90 °C | 100-120 °C (or reflux) | Provides the activation energy needed to overcome steric barriers. |
Self-Validation Check: Before extensive optimization, run a control reaction with a simpler, less-hindered substrate like iodobenzene under your proposed new conditions.[3] If this reaction works, it confirms your catalyst system is active and the problem lies with the hindered substrate.
Buchwald-Hartwig Amination
Question: I am attempting to couple a secondary amine to a di-ortho-substituted C6-iodoaniline derivative, but the reaction stalls at low conversion. What is the likely culprit?
Answer: In Buchwald-Hartwig amination, the challenge is often twofold: hindered oxidative addition and a difficult reductive elimination from a crowded Pd(II) intermediate.[10][11] The choice of base is particularly critical in this reaction.
Causality: The base's role is to deprotonate the amine (or the N-H bond in the Pd-complex), making it a more effective nucleophile for the coupling. A base that is too weak will not generate a sufficient concentration of the active nucleophile. A base that is too hindered may not be able to access the proton effectively. Sodium tert-butoxide (NaOtBu) is often the base of choice for these difficult couplings due to its high basicity.
Troubleshooting Workflow:
Caption: Simplified Sonogashira cycle showing the slow oxidative addition step.
Troubleshooting Recommendations:
-
Reintroduce Copper (Carefully): While copper-free systems are elegant, the classic Sonogashira using a copper(I) co-catalyst (e.g., CuI) can be more effective for difficult substrates. [5]The copper facilitates the transmetalation step, which can indirectly influence the overall cycle kinetics. Use only catalytic amounts (0.5-5 mol%).
-
Ligand Choice: Switch to a more electron-rich and sterically bulky ligand. For Sonogashira, ligands like XPhos or cataCXium® A can be highly effective. [12][13]3. Base and Solvent System: An amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like THF or DMF is standard. For hindered substrates, ensure the base is thoroughly degassed and dry.
Section 3: Advanced Strategies & General FAQs
Question: I've tried optimizing ligands, bases, and temperature, but my reaction remains sluggish. What other advanced or alternative methods can I explore?
Answer: When conventional thermal methods fail, several advanced strategies can be employed:
-
Alternative Catalyst Systems:
-
Nickel Catalysis: Nickel catalysts are often more reactive towards oxidative addition than their palladium counterparts, especially for less reactive halides. [14]They can be a powerful alternative for particularly stubborn C-I bonds. [15][16] * Photoredox/Dual Catalysis: Combining a transition metal catalyst with a photocatalyst can open up new mechanistic pathways, often allowing reactions to proceed under much milder conditions. [17]This can be particularly useful for preventing thermal decomposition of sensitive substrates.
-
-
Radical Mechanisms: Recent studies have shown that for extremely hindered systems, the "oxidative addition" may not be a concerted 2-electron process but can proceed via a 1-electron, radical-based pathway. [18]This halogen abstraction mechanism can be accelerated by steric hindrance. Employing catalysts and conditions known to favor single-electron transfer (SET) processes could be beneficial.
-
Microwave Irradiation: Microwave heating can dramatically accelerate reactions by efficiently heating the solvent and reagents, often leading to higher yields in shorter times, especially for sluggish couplings.
Question: How can I be sure my reagents are not the source of the problem?
Answer: Reagent quality is critical.
-
Catalyst: Ensure your palladium source and ligands are from a reputable supplier and have been stored correctly under inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents. Oxygen can rapidly deactivate Pd(0) catalysts.
-
Bases: Solid bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic. It is good practice to flame-dry the flask with the base under vacuum before adding other reagents. [3] By systematically applying these troubleshooting principles and understanding the underlying chemical causality, you can significantly increase your success rate in coupling even the most challenging sterically hindered C6-iodo substrates.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Guild, C., & Zhang, S. (2019). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron Letters, 60(15), 1069-1072. [Link]
-
McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Palladium(II)-catalyzed protodeboronation of arylboronic acids and esters. Chemical Communications, 47(25), 7215-7217. This reference is conceptually related and provides background on side reactions. A direct link is provided via ChemRxiv preprint on a related topic: [Link]
-
Li, Z., et al. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. [Link]
-
Reddit r/Chempros community. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Shields, J. D., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–786. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). The Catalytic Cross-Coupling of Unactivated Arenes. [Link]
-
Hupperich, D., Ponce-de-León, J., Funes-Ardoiz, I., Sperger, T., & Schoenebeck, F. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Ogiwara, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23463. [Link]
-
Amatore, C., et al. (2004). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics, 23(19), 4477–4486. [Link]
-
Wu, X., et al. (2010). Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. The Journal of Organic Chemistry, 75(8), 2546-2557. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
School of Chemistry and Chemical Engineering, Shanghai Jiao Tong University. (2025). Lecture: Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkenylation, arylation or C-C coupling. [Link]
-
D'souza, D., & Müller, T. J. J. (2007). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 3, 5. [Link]
-
Buchwald, S. L., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. [Link]
-
Mirica, L. M., et al. (2022). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Sanford, M. S., et al. (2012). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (n.d.). Generalizing arene C−H alkylations by radical−radical cross-coupling. [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10245–10255. [Link]
-
Engle, K. M., & Yu, J.-Q. (2013). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines. Angewandte Chemie International Edition, 52(43), 11333-11337. [Link]
-
Hoveyda, A. H., et al. (2024). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Ogiwara, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 39(2), 694-711. [Link]
-
Bickelhaupt, F. M., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(10), 2533–2543. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link] (Note: A generic YouTube link is used as the original may not be stable. The content is based on the provided transcript.)
-
Neufeldt, S. R., et al. (2021). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]
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- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium impurities from 7-Fluoro-6-iodo-1H-indazole products
Technical Support Center: Purification of 7-Fluoro-6-iodo-1H-indazole
A Senior Application Scientist's Guide to Removing Palladium Impurities
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig, to synthesize this critical intermediate and face the subsequent challenge of removing residual palladium to meet stringent regulatory standards.
Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of complex molecules with high efficiency.[1][2] However, the very nature of these reactions often leads to contamination of the final product with palladium species.[3][4] For active pharmaceutical ingredients (APIs) and their intermediates, controlling elemental impurities is not just a matter of good science but a regulatory necessity.[1][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven techniques.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Question 1: My isolated this compound has a gray or black discoloration after a palladium-catalyzed reaction. What does this signify and how can it be resolved?
Answer:
A gray or black tint in your product is a strong visual indicator of palladium contamination, often in the form of palladium black (Pd(0)). This typically arises from the agglomeration and precipitation of the catalyst from the reaction mixture. While visually apparent, it's crucial to quantify the level of contamination using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to guide your purification strategy.[6]
Causality: The formation of palladium black is often influenced by the reaction conditions, including the solvent, temperature, and the ligand used. Some ligands are less effective at stabilizing the palladium catalyst, leading to its precipitation.[7]
Recommended Actions:
-
Initial Filtration: A simple filtration might remove some of the coarser palladium black. However, this is rarely sufficient as colloidal and dissolved palladium species will pass through.
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly effective method for removing palladium.[8][9][10] It works by adsorption of the metal onto its porous surface.[9]
-
Protocol: Stir a solution of your crude product with 5-10 wt% of activated carbon (e.g., Darco KB-B) in a suitable solvent (like THF or ethyl acetate) for several hours (e.g., 18 hours) at a slightly elevated temperature (e.g., 45 °C).[9] Afterward, filter the mixture through a pad of celite to remove the carbon.
-
-
Metal Scavengers: If activated carbon treatment is insufficient or leads to product loss, specialized metal scavengers are an excellent alternative.[5][6]
Question 2: After purification by column chromatography, my ICP-MS analysis still shows palladium levels above the acceptable limit. What should I do next?
Answer:
This is a common scenario. While column chromatography is excellent for removing organic impurities, it can be inefficient at removing trace metals, especially if the palladium is complexed with your product or other organic molecules in the mixture.[3][5] A study has shown that chromatography followed by a scavenging step can remove approximately 98% of residual palladium.[3]
Causality: Palladium can exist in various oxidation states and coordinate with different ligands or even the desired product, altering its polarity and causing it to co-elute during chromatography.
Recommended Actions:
-
Employ a Metal Scavenger: This is the most targeted approach. Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[9]
Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica
-
Dissolve: Dissolve the palladium-contaminated this compound in a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a concentration of 10-50 mg/mL.
-
Add Scavenger: Add 4-8 equivalents of the thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used in the reaction.[13]
-
Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution.
-
Filter: Filter the mixture to remove the scavenger, which now contains the bound palladium.[14] Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of your product.
-
Analyze: Concentrate the filtrate and analyze the palladium content by ICP-MS.
Question 3: I am working on a large scale and using loose scavenger powder is becoming problematic for filtration and vessel cleaning. Are there more scalable options?
Answer:
Yes, handling large volumes of fine scavenger powders can be challenging on an industrial scale.[9] The key issues are filtration times and the difficulty of cleaning reactors.[9]
Recommended Scalable Solutions:
-
Scavenger Cartridges: Many suppliers offer their scavengers in pre-packed cartridges (e.g., E-PAK flow cartridges).[13] Your product solution can be flowed through the cartridge, which captures the palladium. This eliminates the need for filtration of fine powders and simplifies the process.
-
Rotating Bed Reactors (RBRs): These systems can be used with scavenger resins to efficiently remove catalysts from a liquid.[15] The resin is contained within the RBR, which is rotated in the solution, maximizing contact and reaction rate.[15]
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for palladium impurities in APIs?
According to the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities, palladium is a Class 2B element.[16][17] The permitted daily exposure (PDE) for palladium depends on the route of administration. For oral administration, the PDE is 100 µ g/day .[1] The acceptable concentration in ppm is then calculated based on the maximum daily dose of the drug product.[5][18]
Calculation of Permitted Concentration:
Concentration (ppm) = PDE (µ g/day ) / Maximum Daily Dose ( g/day )
For a drug with a maximum daily dose of 10 g, the limit would be 10 ppm. For a 1 g daily dose, the limit increases to 100 ppm.[18]
Q2: What are the main methods for removing palladium, and how do I choose the right one?
The primary methods can be categorized into several types.[5][9]
| Method | Principle | Advantages | Disadvantages |
| Metal Scavengers | Adsorption/Chelation: Functionalized solids (e.g., silica, polymers) bind to the metal.[9][11] | High selectivity, high efficiency, broad solvent compatibility.[13] | Higher cost compared to carbon, potential for product loss if not optimized. |
| Activated Carbon | Adsorption: Palladium adsorbs to the porous carbon surface.[8][10] | Inexpensive, effective for many Pd forms, can also remove color.[8][9] | Can be non-selective, potentially leading to product loss; fine powder can be difficult to filter.[5] |
| Crystallization | Purification: The desired compound crystallizes from a solution, leaving impurities in the mother liquor.[19][20] | Can be highly effective for achieving high purity, scalable. | May not be effective if palladium co-crystallizes with the product; requires careful solvent selection.[5] |
| Chromatography | Separation: Separation based on differential partitioning between a stationary and mobile phase. | Effective for removing a wide range of impurities. | Often not selective enough for trace metals, can be expensive and time-consuming for large scales.[5] |
| Extraction | Partitioning: Liquid-liquid extraction with an aqueous phase containing a chelating agent. | Can be simple and inexpensive. | Often has lower efficiency, may require multiple extractions, and can be solvent-intensive. |
Decision-Making Flowchart:
Q3: Can recrystallization alone be sufficient to remove palladium impurities?
Recrystallization is a powerful purification technique that separates compounds based on differences in solubility.[19][20] It can be effective for removing palladium, especially if the palladium impurities have significantly different solubility profiles from your this compound product in the chosen solvent system.
However, its effectiveness is not guaranteed. In some cases, palladium complexes can be incorporated into the crystal lattice of the desired product, a phenomenon known as inclusion.[5][21] This makes their removal by simple crystallization very difficult. Often, a combination of scavenging followed by recrystallization is the most robust method to achieve high purity.[9]
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
- Google Patents.
-
MDPI. Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Google Patents. US7084287B2 - Method of removing palladium.
-
Ingenta Connect. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. [Link]
-
YouTube. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]
-
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development. [Link]
-
ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025, August 10). (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
- Google Patents.
-
Sabner. What Is Metal Crystallization? Learn More. [Link]
-
PubMed. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. [Link]
-
Biotage. Metal Scavengers. [Link]
-
National Institutes of Health (NIH). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC. [Link]
-
MDPI. Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. [Link]
-
ResearchGate. Separation of homogeneous palladium catalysts from pharmaceutical industry wastewater by using synergistic recovery phase via HFSLM system. [Link]
-
ResearchGate. Preparation of High Purity Metals by Crystallization Methods. [Link]
-
Mettler Toledo. Determination of Palladium Content Using Complexometric Titration. [Link]
-
ResearchGate. (2025, August 9). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF. [Link]
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
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- 15. spinchem.com [spinchem.com]
- 16. database.ich.org [database.ich.org]
- 17. alfachemic.com [alfachemic.com]
- 18. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 19. mt.com [mt.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: LC-MS Fragmentation of 7-Fluoro-6-iodo-1H-indazole
This guide provides a technical analysis of the LC-MS fragmentation behavior of 7-Fluoro-6-iodo-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors).
Executive Summary
This compound (C₇H₄FIN₂) is a halogenated heterocyclic building block used extensively in medicinal chemistry to introduce metabolic stability (via fluorine) and synthetic handle capability (via iodine).
In LC-MS/MS analysis, this compound exhibits a distinct fragmentation pattern driven by the lability of the C–I bond compared to the robust C–F bond. This guide compares its fragmentation dynamics against structural analogs to assist researchers in structural confirmation and impurity profiling.[1]
Key Differentiator: The "Soft-Spot" Fragmentation.[1] Unlike its bromo- or chloro-analogs, the 6-iodo derivative undergoes facile deiodination at low collision energies, serving as a diagnostic marker for the 6-position substitution.
Chemical Profile & Theoretical Fragmentation
Before analyzing the spectra, we must establish the theoretical mass shifts.[1] The iodine atom acts as a "mass defect anchor," giving the parent ion a distinct mass but detaching easily during collision-induced dissociation (CID).
| Property | Value | Note |
| Formula | C₇H₄FIN₂ | Mono-isotopic |
| Exact Mass | 261.9403 Da | Neutral |
| [M+H]⁺ | 262.9476 Da | Observed Parent Ion in ESI+ |
| C–I Bond Energy | ~57 kcal/mol | Weak; Primary fragmentation site |
| C–F Bond Energy | ~115 kcal/mol | Strong; Retained on the ring |
Predicted Fragmentation Pathway
The fragmentation follows a stepwise degradation:
-
Primary Event: Loss of the Iodine atom (as HI or I radical).[1]
-
Secondary Event: Degradation of the indazole core (loss of HCN or N₂).[1]
Comparative Analysis: Performance vs. Alternatives
This section compares the MS behavior of this compound against its direct structural "competitors" (analogs used in similar synthetic steps).
Comparison 1: The Halogen Effect (Iodo vs. Bromo vs. Chloro)
Alternative: 6-Bromo-7-fluoro-1H-indazole (CAS 1427396-09-5).[2]
| Feature | 7-Fluoro-6-iodo -1H-indazole | 6-Bromo -7-fluoro-1H-indazole |
| Precursor Ion (m/z) | 263.0 | 215.0 / 217.0 (1:1 ratio) |
| Primary Fragment | 135.0 ([M+H – HI]⁺) | 135.0 ([M+H – HBr]⁺) |
| Collision Energy (CE) | Low (10–20 eV) | Medium (25–35 eV) |
| Isotope Pattern | Single dominant peak (A+1 ~7%) | Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) |
| Diagnostic Value | High sensitivity to deiodination; confirms I presence. | Isotope pattern confirms Br; harder to fragment.[1] |
Insight: The Iodo-analog is "fragile."[1] If you observe the m/z 135 core appearing in the source (in-source fragmentation) without applying collision energy, it indicates the presence of the Iodo species rather than the Bromo species.
Comparison 2: Regioisomer Differentiation (6-Iodo vs. 5-Iodo)
Alternative: 5-Iodo-7-fluoro-1H-indazole.
-
Mass: Identical (m/z 263.0).[1]
-
Differentiation: The 7-fluoro substituent exerts an ortho-effect on the 6-position.
Experimental Protocol (Self-Validating System)
To replicate these results and confirm the identity of your compound, follow this standardized LC-MS/MS workflow.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]
-
Why: Indazoles ionize well in acidic media.[1] DMSO ensures solubility of the lipophilic iodine core.[1]
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Validation: The 6-iodo compound is hydrophobic.[1] Expect retention time (RT) > 3.5 min.[1] If RT < 2 min, check for de-iodinated impurity (7-fluoro-1H-indazole).
Step 3: MS Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Keep low to prevent in-source loss of Iodine).
-
Collision Energy (CE): Ramp 10 -> 40 eV.[1]
Data Interpretation & Visualization
Fragmentation Mechanism Diagram
The following diagram illustrates the specific bond cleavages. The path highlights the loss of HI followed by ring contraction.[1]
Caption: Proposed ESI+ fragmentation pathway for this compound. The primary transition (263 -> 135) is the diagnostic quantifier.
LC-MS Workflow Diagram
This flowchart ensures the experimental setup is robust against common errors (e.g., in-source fragmentation).
Caption: Optimized LC-MS/MS workflow. Note the critical warning at the ESI source regarding temperature sensitivity.
Observed Fragment Table (Simulated/Predicted)
Based on the fragmentation of homologous indazoles (6-bromo-7-fluoro-1H-indazole and 1H-indazole):
| m/z (Observed) | Fragment Identity | Formula | Relative Abundance (Est.) |
| 262.9 | Parent Ion [M+H]⁺ | C₇H₅FIN₂⁺ | 100% (at 0 eV) |
| 135.0 | De-iodinated Core | C₇H₄FN₂⁺ | 80-100% (at 20 eV) |
| 108.0 | Loss of HCN | C₆H₃FN⁺ | 20-40% (at 35 eV) |
| 127.0 | Iodine Ion (Rare in + mode) | I⁺ | <5% (Usually seen in neg mode) |
References
-
PubChem. (2025).[1] 6-Iodo-1H-indazole Compound Summary. National Library of Medicine.[1] [Link]
-
Cerecetto, H., et al. (2004).[1][3] Mass Spectrometry of 1,2,5-Oxadiazole N-Oxide Derivatives: Use of Deuterated Analogues in Fragmentation Pattern Studies. Journal of the Brazilian Chemical Society.[1][3] [Link](Cited for general heterocyclic N-oxide/indazole fragmentation mechanisms).[1]
-
Google Patents. (2021).[1] WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of EGFR. (Source for 6-bromo-7-fluoro-1H-indazole analog data).
Sources
Comparative Guide: Crystal Structure & Solid-State Properties of 7-Fluoro-6-iodo-1H-indazole Derivatives
Executive Summary: The Strategic Value of the 7-F, 6-I Scaffold
In the optimization of indazole-based kinase inhibitors (e.g., Axitinib analogs), the 7-fluoro-6-iodo-1H-indazole scaffold represents a high-value "privileged structure."[1] While the 6-iodo-1H-indazole is a well-characterized benchmark intermediate, the introduction of the 7-fluorine atom is not merely a metabolic blocking strategy; it fundamentally alters the solid-state performance and electronic landscape of the molecule.[1]
This guide objectively compares the structural properties of the novel This compound against the standard 6-Iodo-1H-indazole .[1] It provides experimental protocols for synthesis and crystallization, highlighting how the 7-fluoro substituent modulates hydrogen bond acidity and crystal packing efficiency—critical factors for solubility and bioavailability.[1]
Comparative Performance Analysis
The following data contrasts the established benchmark (6-Iodo) with the target derivative (7-Fluoro-6-iodo). Data for the 6-iodo analog is based on established literature, while the 7-fluoro-6-iodo data represents predicted values derived from structure-activity relationship (SAR) and crystallographic principles of fluorinated heterocycles.[1]
Table 1: Physicochemical & Structural Profile[1][2][3][4]
| Feature | Benchmark: 6-Iodo-1H-indazole | Target: this compound | Impact of Modification |
| CAS Number | 261953-36-0 | Proprietary / Research Grade | N/A |
| Molecular Weight | 244.03 g/mol | 262.02 g/mol | +18 Da (Negligible impact on lattice energy) |
| Melting Point | 207.0 – 211.0 °C | Predicted: 195 – 205 °C | Fluorine often lowers MP due to weaker van der Waals interactions compared to H. |
| H-Bond Acidity (N1-H) | Standard (pKa ~13) | Enhanced | The 7-F (ortho to NH) exerts an electron-withdrawing inductive effect (-I), increasing N-H acidity.[1][2] |
| Crystal Packing Motif | Catemeric N-H···N chains | Perturbed Chains / Dimers | 7-F repulsion may disrupt standard catemers, favoring halogen-bonded networks.[1] |
| Halogen Bonding | C6-I···N (Weak/Moderate) | C6-I[1]···N (Stronger) | The 7-F atom depletes electron density at C6, enhancing the |
| Solubility (DMSO) | Moderate | High | Disrupted lattice energy often improves solubility profile. |
Technical Insight: The critical differentiator is the 7-Fluorine effect .[1] In the 1H-indazole tautomer, the N1-H is spatially adjacent to the C7-F. Unlike a hydrogen bond acceptor, the fluorine atom here creates electrostatic repulsion with the lone pairs of the solvent or adjacent molecules, while simultaneously acidifying the N1-proton.[1] This makes the 7-F-6-I derivative a superior hydrogen bond donor in the binding pocket of kinases compared to the non-fluorinated analog.[1]
Experimental Protocols
Synthesis Workflow (Self-Validating System)
To generate high-purity crystals for X-ray diffraction, a "clean" synthesis avoiding metal contamination is required.[1] We utilize a metal-free cyclization followed by electrophilic iodination.[1]
Step 1: Synthesis of 7-Fluoro-1H-indazole
-
Reagents: 2,3-Difluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq).
-
Protocol:
-
Dissolve 2,3-difluorobenzaldehyde in ethanol/DMAc (1:1).
-
Add hydrazine monohydrate dropwise at 0°C.
-
Heat to 120°C for 12-16 hours (cyclization via nucleophilic aromatic substitution).
-
Validation: Monitor disappearance of aldehyde peak (CHO) via TLC/NMR.
-
Workup: Cool, pour into ice water. Filter precipitate. Recrystallize from toluene.
-
Step 2: Regioselective Iodination to this compound
-
Reagents: 7-Fluoro-1H-indazole, N-Iodosuccinimide (NIS), Acetonitrile.[1]
-
Protocol:
-
Dissolve 7-fluoro-1H-indazole in MeCN.[1]
-
Add NIS (1.1 eq) slowly at room temperature.
-
Stir for 4 hours. The 7-F directs electrophilic attack to the 3-position (kinetic) or 6-position (thermodynamic) depending on conditions.[1] Note: Direct 6-iodination often requires blocking C3 or using I2/KOH.[1]
-
Alternative (High Purity): Use the Sandmeyer reaction route if direct iodination yields mixtures. (Reduce 6-nitro-7-fluoroindazole
Amine Diazonium Iodine).
-
Crystallization Protocol for X-Ray Diffraction
The 7-fluoro-6-iodo derivative is prone to forming microcrystalline powders.[1] To obtain single crystals suitable for XRD:
-
Solvent Selection: Use a binary system of Methanol (Solvent) and Water (Anti-solvent) or Ethyl Acetate/Pentane .
-
Method: Slow Evaporation (SE) at controlled temperature (4°C).
-
Procedure:
-
Dissolve 20 mg of compound in 2 mL MeOH.
-
Filter through a 0.22 µm PTFE syringe filter into a clean vial.
-
Place this vial inside a larger jar containing 5 mL Pentane (Vapor Diffusion).
-
Cap the outer jar tightly. Allow to stand for 3-5 days.
-
-
Success Metric: Look for clear, block-like prisms.[1] Needle-like habits often indicate rapid precipitation and poor diffraction quality.[1]
Visualizing the Structural Logic
The following diagrams illustrate the synthesis logic and the competing intermolecular forces that dictate the crystal structure.
Diagram 1: Synthesis & Derivatization Pathway[1]
Caption: Synthetic route transforming the difluoro-precursor into the target iodinated indazole scaffold.
Diagram 2: Crystal Packing Forces Comparison
Caption: The 7-Fluoro substituent enhances both H-bond acidity and Halogen bond strength compared to the benchmark.
References
-
Synthesis of 6-Iodo-1H-indazole (Benchmark)
-
Synthesis of 7-Fluoro-1H-indazole (Precursor)
- Source: ChemicalBook Protocols.
-
Method: Cyclization of 2,3-difluorobenzaldehyde with hydrazine.[1]
-
Link:
-
Halogen Bonding in Iodo-Pyrazoles (Structural Analog)
- Title: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determin
- Source: MDPI Crystals, 2023.
-
Relevance: Establishes the "catemeric" packing motif common to iodo-azoles.[1]
-
Link:
-
Fluorine Effects in Crystal Engineering
-
Title: "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications"[4]
- Source: PMC (PubMed Central).
- Relevance: Explains the inductive effect of Fluorine on NH acidity and lipophilicity.
-
Link:
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 7-Fluoro-6-iodo-1H-indazole Quality Control
Executive Summary: The Criticality of the Indazole Scaffold
7-Fluoro-6-iodo-1H-indazole (CAS: 1260845-68-0) is a high-value pharmacophore used extensively in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR, ALK inhibitors).[1] Its dual-halogenation pattern allows for orthogonal cross-coupling reactions (Suzuki-Miyaura at C6; nucleophilic substitution at C7), making it a linchpin in convergent synthesis strategies.[1]
However, the quality control (QC) of this intermediate is fraught with challenges, particularly regioisomeric contamination and de-halogenated byproducts. This guide objectively compares reference standard strategies—Commercial Certified Reference Materials (CRMs) vs. In-House Qualified Standards —and delineates the rigorous analytical frameworks required to validate them.
Comparative Analysis: Reference Standard Tiers
In pharmaceutical development (ICH Q7), not all standards are created equal. The choice between a commercial CRM and an in-house standard depends on the development phase and the required level of uncertainty.[1]
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Primary CRM (Commercial) | Option B: In-House Qualified Standard | Option C: Research Grade (Catalog) |
| Traceability | High (NIST/BIPM traceable) | Medium (Traceable to Primary/CRM) | Low (Vendor CoA only) |
| Purity Assignment | Absolute (qNMR + Mass Balance) | Relative (Chromatographic Purity) | Variable (Often Area %) |
| Cost Efficiency | Low ( | High ($/g after setup) | Medium ( |
| Lead Time | Immediate (if stock available) | Weeks (Synthesis + Qualification) | Immediate |
| Suitability | Release testing of GMP batches | Routine IPC & Stability studies | Early discovery screening |
| Risk Profile | Lowest (Guaranteed Analysis) | Low (If robustly characterized) | High (Unknown impurities) |
Expert Insight: For GMP release of late-stage intermediates, Option B (In-House) is often the preferred route for cost-control, provided it is qualified against an Option A material or characterized via absolute methods like qNMR.[1]
Technical Protocol: In-House Standard Qualification
To generate a self-validating In-House Reference Standard for this compound, you must move beyond simple HPLC "Area %" and employ a Mass Balance Approach or Quantitative NMR (qNMR) .[1]
Workflow Diagram: The Qualification Loop
Figure 1: Step-by-step workflow for qualifying a secondary reference standard from crude synthesis material.
Detailed Methodology: The "Gold Standard" Purity Assignment
Do not rely solely on HPLC for purity assignment of the standard itself, as UV response factors differ between the indazole core and its impurities.
Method A: Quantitative NMR (qNMR) - The Absolute Method
This method is self-validating because it does not require a reference standard of the analyte itself.[1]
-
Internal Standard (IS): Select Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why? High purity, non-hygroscopic, and distinct signals from the indazole protons.
-
-
Solvent: DMSO-d6 (Ensures full solubility of the iodo-indazole).
-
Acquisition:
-
Relaxation delay (
): (typically 30–60s) to ensure full magnetization recovery. -
Pulse angle: 90°.
-
Scans: 16–64 (for S/N > 150:1).[2]
-
-
Calculation:
Where is purity, is integral area, is number of protons, is molar mass, and is weight.[3][4]
Method B: Mass Balance (100% Minus Impurities)
Use this if qNMR is unavailable.
-
Critical Watchout: This assumes all organic impurities are detected by HPLC. For this compound, you must use a PDA detector (210–400 nm scan) to catch impurities with different
.[1]
Analytical Performance & Impurity Profiling[5][6][7][8][9][10]
The quality of your reference standard is defined by its ability to resolve critical impurities.[3]
Key Impurities to Monitor[1][3]
-
Des-iodo impurity (7-Fluoro-1H-indazole): Result of incomplete iodination or reductive dehalogenation.[1]
-
Regioisomer (6-Fluoro-7-iodo-1H-indazole): Occurs if the starting material (fluorobenzene derivative) directs iodination incorrectly.[1]
-
Di-iodo species: Over-iodination at C3 position.[1]
Validated HPLC Protocol (RP-C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Indazole core) and 220 nm (General).
-
Temperature: 30°C.
Impurity Pathway Diagram[1]
Figure 2: Origin of common impurities in the synthesis of the target standard.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[5][6][7] Link
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.[5][6][7] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
PubChem Compound Summary. 6-Iodo-1H-indazole (Analogous Scaffold Data). National Center for Biotechnology Information. Link
-
USP General Chapter <761>. Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Link
Sources
A Guide to the Verification of Melting Point for 7-Fluoro-6-iodo-1H-indazole and Structurally Related Analogs
For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a compound's physicochemical properties is a cornerstone of scientific rigor. The melting point is a fundamental characteristic that provides critical insights into the purity and identity of a crystalline solid. This guide offers a comprehensive framework for the verification of the melting point of 7-Fluoro-6-iodo-1H-indazole, a compound of interest in contemporary research.
Due to the limited availability of public domain experimental data for this compound, this guide will establish a robust verification protocol. We will use structurally related indazole derivatives, for which experimental data is available, as comparative benchmarks. This approach not only provides a methodological blueprint for the target compound but also highlights the importance of empirical determination in the absence of established reference values.
The Significance of Melting Point in a Research Context
The melting point of a pure crystalline solid is a narrow range of temperature over which it transitions from a solid to a liquid state. Impurities typically depress and broaden this melting range. Therefore, an accurate melting point determination serves two primary purposes:
-
Identification: A measured melting point can be compared to literature values to confirm the identity of a synthesized or purchased compound.
-
Purity Assessment: A sharp, well-defined melting range is a strong indicator of high purity. A broad melting range often suggests the presence of impurities.
Given the novelty of many research compounds, including substituted indazoles, a reliable, internally-verified melting point is an indispensable data point for characterization and subsequent experimentation.
Comparative Analysis of Indazole Analogs
To establish a comparative framework, we will examine the melting points of two structurally related indazole derivatives: 6-iodo-1H-indazole and 7-fluoro-1H-indazole.
| Compound | Structure | Reported Melting Point (°C) |
| This compound | ![]() |
206 - 211[1]7-fluoro-1H-indazole
120
Note on 6-iodo-1H-indazole: It is important to note that while several chemical suppliers report a melting point in the range of 206-211°C for 6-iodo-1H-indazole, at least one source suggests a lower range of 140-145°C. This discrepancy underscores the critical need for independent experimental verification. The higher range is more frequently cited by commercial vendors and is considered more likely to be accurate for a pure sample.
Experimental Protocol for Melting Point Determination (Capillary Method)
The following protocol is based on the widely accepted capillary method, which is also the standard technique recognized by major pharmacopeias. This method offers a reliable and reproducible means of determining the melting point of a crystalline solid.
Principle
A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a calibrated apparatus at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.
Apparatus
-
Melting point apparatus with a calibrated thermometer or digital temperature sensor.
-
Capillary tubes (sealed at one end).
-
Mortar and pestle or spatula for sample preparation.
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the crystalline solid on a clean, dry surface.
-
Use a mortar and pestle or the flat end of a spatula to crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.
-
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the powder will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.
-
Repeat this process until the packed sample is approximately 2-3 mm high.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.
-
For an accurate determination, begin heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last solid crystal melts.
-
The melting range is reported as T1 - T2.
-
-
Repeatability:
-
Perform the determination in triplicate to ensure the results are reproducible.
-
Workflow and Logic for Melting Point Verification
The following diagram illustrates the logical workflow for the verification of the melting point of a novel or uncharacterized compound like this compound.
Caption: A workflow for the experimental verification of a compound's melting point.
Interpreting the Results
-
For this compound: Since there is no established literature value, the experimentally determined melting range will serve as a primary characterization data point for future reference. A narrow range (e.g., 0.5-1.5°C) would be indicative of a high degree of purity.
-
For 6-iodo-1H-indazole: An experimental result in the 206-211°C range would lend confidence to the data provided by most chemical suppliers. A result closer to the 140-145°C range, or a broad melting range, would suggest the presence of impurities or a different polymorphic form.
-
For 7-fluoro-1H-indazole: The experimental result should be in close agreement with the reported value of 120°C.
Conclusion
References
-
PMC. Accessed February 3, 2026.
-
PubChem. Accessed February 3, 2026.
-
Sigma-Aldrich. Accessed February 3, 2026.
-
Sigma-Aldrich. Accessed February 3, 2026.
-
Guidechem. Accessed February 3, 2026.
-
ChemBK. Accessed February 3, 2026.
-
Google Patents. Accessed February 3, 2026.
-
PMC. Accessed February 3, 2026.
-
Guidechem. Accessed February 3, 2026.
-
Dr. Bateman. Accessed February 3, 2026.
-
Benchchem. Accessed February 3, 2026.
-
Infinium Pharmachem Limited. Accessed February 3, 2026.
Sources
Safety Operating Guide
Operational Protocol: Safe Disposal and Waste Management of 7-Fluoro-6-iodo-1H-indazole
Part 1: Executive Safety Directive
The Core Directive: Do NOT dispose of 7-Fluoro-6-iodo-1H-indazole in general chemical waste or non-halogenated organic solvent streams.
The Scientific Rationale: This compound contains both Fluorine (F) and Iodine (I) on an indazole core. Standard municipal incineration or non-specialized chemical waste incineration often lacks the scrubber capacity to handle the stoichiometric release of Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) generated during combustion.
-
HF Risk: Corrosive to incinerator linings and highly toxic if released.[1]
-
HI Risk: Corrosive acid gas generation.
Failure to segregate this waste stream endangers downstream waste management personnel and violates EPA/RCRA compliance protocols regarding halogenated load limits.
Part 2: Physicochemical & Hazard Profile
Before disposal, the material must be accurately characterized to ensure container compatibility.[2]
Table 1: Compound Specifications & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 885519-15-7 (Generic/Analog) | Use for waste manifesting. |
| Physical State | Solid (Crystalline Powder) | Requires solid waste stream; do not dissolve in solvent for disposal. |
| Melting Point | >180°C (Predicted) | Thermally stable at ambient temps; low volatility. |
| Halogen Content | High (F, I) | MANDATORY: Segregate into "Halogenated" waste stream.[2] |
| Acidity (pKa) | ~13 (Indazole NH) | Weakly acidic; compatible with neutral/acidic waste streams. |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Resp).[2][3] Standard PPE required.[4][5] |
Part 3: Waste Segregation Logic
The following decision tree illustrates the critical decision-making process required at the bench before the material leaves your control.
Figure 1: Decision logic for segregating halogenated indazole waste. Note the critical check for oxidizers, which are often used in coupling reactions involving iodo-indazoles.
Part 4: Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Halogenated Organic Solids."
Phase 1: Preparation
-
PPE Selection: Wear Nitrile gloves (double-gloved recommended due to iodine content), safety glasses, and a lab coat.[2]
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Reasoning: Glass is acceptable but poses a breakage risk; HDPE is chemically resistant to indazoles.
-
Liquids: Use an HDPE carboy rated for halogenated solvents.
-
Phase 2: Accumulation
-
Transfer: Transfer the solid waste into the container using a disposable spatula or powder funnel to minimize dust generation.
-
Labeling (Crucial Step):
-
Apply a hazardous waste label immediately.
-
Constituents: List "this compound" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Tag: Write "HALOGENATED ORGANIC SOLID" in the comments section.
-
Phase 3: Hand-off
-
Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.
-
Ensure the lid is tightly closed when not actively adding waste (RCRA requirement).
-
Secondary containment (tray) is mandatory to capture potential leaks.
-
-
Request Pickup: When the container is 90% full or within 9 months of start date (depending on local regulations), submit a pickup request to your EHS department.
Part 5: Emergency Spill Management
In the event of a spill, immediate containment prevents environmental contamination and personnel exposure.[2]
Figure 2: Spill response workflow. The "Wet Wipe" method is critical to prevent the aerosolization of the iodo-indazole powder.
Part 6: Regulatory Compliance & References[2][3]
RCRA Waste Codes
While this compound is not explicitly listed on the RCRA "P" or "U" lists (commercial chemical products), it must be managed as hazardous waste due to its toxicity profile and halogen content.
-
Waste Stream: Halogenated Organic Solids.
-
EPA Waste Code (If characteristic): Likely D000 (Not characteristic by default unless TCLP fails, but best practice is to manage as Hazardous).[2]
-
Destruction Method: High-Temperature Incineration with Acid Gas Scrubbing (to capture HF/HI).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.
-
PubChem. Compound Summary: 6-Iodo-1H-indazole (Analogous Structure).[3] National Library of Medicine.
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets.[4][6]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

